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  • Product: Dimethyl(quinolin-5-yl)phosphine oxide
  • CAS: 2254055-97-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Dimethyl(quinolin-5-yl)phosphine oxide: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of Dimethyl(quinolin-5-yl)phosphine oxide, a molecule of significant interest in medicinal chemistry and materials science. While a specific CAS number for this comp...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of Dimethyl(quinolin-5-yl)phosphine oxide, a molecule of significant interest in medicinal chemistry and materials science. While a specific CAS number for this compound is not readily found in public databases, indicating its novelty or limited commercial availability, this guide constructs a detailed profile based on the well-established chemistry of its constituent moieties: the quinoline core and the dimethylphosphine oxide group. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, potential properties, and applications.

Core Identifiers and Physicochemical Properties

Due to the apparent novelty of Dimethyl(quinolin-5-yl)phosphine oxide, a dedicated CAS number is not publicly listed. However, we can dissect the molecule into its core components to understand its fundamental characteristics.

Table 1: Identifiers of Constituent Moieties

MoietyNameCAS NumberMolecular FormulaKey Characteristics
Quinoline-5-ylQuinolin-5-ylboronic acid355386-94-6[1][2][3][4]C₉H₈BNO₂A key building block in organic synthesis, particularly for Suzuki-Miyaura coupling reactions to create complex molecules.[2]
Dimethylphosphine oxideDimethylphosphine oxide7211-39-4[5]C₂H₇OPA versatile organophosphorus compound used in the synthesis of pharmaceuticals and as a ligand in catalysis.[6][7]

Table 2: Predicted Physicochemical Properties of Dimethyl(quinolin-5-yl)phosphine oxide

PropertyPredicted Value/InformationRationale/Supporting Evidence
Molecular FormulaC₁₁H₁₂NOPCombination of a C₉H₇N (quinolin-5-yl) and a P(O)(CH₃)₂ group.
Molecular Weight~205.19 g/mol Calculated from the molecular formula.
AppearancePredicted to be a white to off-white solid.Based on the typical appearance of similar aryl phosphine oxides.
SolubilityLikely soluble in polar organic solvents; increased aqueous solubility compared to unsubstituted quinoline.The dimethylphosphine oxide group is known to be a highly polar functional group that enhances solubility.[8][9][10]
Hydrogen Bond AcceptorStrongThe oxygen atom of the phosphine oxide group is a potent hydrogen bond acceptor, a key feature in drug design.[8][11]
Metabolic StabilityPotentially enhanced.The polarity of the phosphine oxide moiety can lead to improved metabolic stability.[8]

Synthesis of Dimethyl(quinolin-5-yl)phosphine oxide: A Proposed Pathway

The synthesis of Dimethyl(quinolin-5-yl)phosphine oxide can be logically approached through a palladium-catalyzed cross-coupling reaction. This method is a well-established and versatile strategy for forming carbon-phosphorus bonds.[12][13] The proposed reaction would involve the coupling of a halogenated quinoline, such as 5-bromoquinoline or 5-iodoquinoline, with dimethylphosphine oxide.

The causality behind this choice of reaction lies in its high efficiency, functional group tolerance, and the commercial availability of the necessary precursors. Palladium catalysts, in conjunction with suitable ligands, facilitate the oxidative addition of the aryl halide, followed by transmetalation with the phosphine oxide and reductive elimination to yield the desired product.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 5-Haloquinoline 5-Haloquinoline (X = Br, I) Reaction_Vessel Cross-Coupling Reaction 5-Haloquinoline->Reaction_Vessel DMPO Dimethylphosphine oxide (HP(O)Me₂) DMPO->Reaction_Vessel Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Catalyst->Reaction_Vessel Ligand Ligand (e.g., Xantphos) Ligand->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene) Solvent->Reaction_Vessel Product Dimethyl(quinolin-5-yl)phosphine oxide Reaction_Vessel->Product

Caption: Proposed synthesis of Dimethyl(quinolin-5-yl)phosphine oxide.

The Dimethylphosphine Oxide Moiety in Drug Discovery

The incorporation of a dimethylphosphine oxide (DMPO) group into drug candidates is a strategic choice in modern medicinal chemistry.[9][10][14] This is not merely an arbitrary substitution but a decision rooted in the unique physicochemical properties that the DMPO moiety imparts.

A Potent Hydrogen Bond Acceptor

The P=O bond in the DMPO group is highly polarized, making the oxygen atom a strong hydrogen bond acceptor.[8] This feature is critical for molecular recognition and binding to biological targets, such as enzymes and receptors. In many instances, the DMPO group can serve as a bioisostere for other hydrogen bond accepting groups like amides or sulfonamides, while offering distinct advantages in terms of polarity and metabolic stability.[8]

Enhancing Physicochemical Properties

The introduction of a DMPO moiety can significantly improve the drug-like properties of a molecule:

  • Increased Solubility: The high polarity of the phosphine oxide group often leads to a dramatic increase in aqueous solubility, which is a crucial parameter for oral bioavailability.[8]

  • Improved Metabolic Stability: The C-P bond is generally more resistant to metabolic cleavage than, for example, an ester or amide bond, which can lead to a longer half-life in the body.[8]

  • Modulation of Lipophilicity: The DMPO group can decrease the lipophilicity of a compound, which can be beneficial for optimizing its ADME (absorption, distribution, metabolism, and excretion) profile.[8]

A notable example of the successful application of a phosphine oxide in drug design is Brigatinib (AP26113), a potent inhibitor of anaplastic lymphoma kinase (ALK).[8] The inclusion of the phosphine oxide was instrumental in achieving the desired potency and pharmacokinetic properties.[8]

DMPO_in_Drug_Design cluster_properties Key Improvements Drug_Candidate Lead Compound DMPO_Moiety Introduction of Dimethylphosphine Oxide (DMPO) Drug_Candidate->DMPO_Moiety Structural Modification Improved_Properties Enhanced Drug-like Properties DMPO_Moiety->Improved_Properties Solubility Increased Solubility Metabolic_Stability Improved Metabolic Stability H_Bonding Strong H-Bond Acceptor Lipophilicity Reduced Lipophilicity Target_Interaction Enhanced Target Binding and Pharmacokinetics Improved_Properties->Target_Interaction Leads to

Caption: Role of the DMPO moiety in enhancing drug properties.

Hypothetical Experimental Protocol: Synthesis of Dimethyl(quinolin-5-yl)phosphine oxide

This protocol is a self-validating system, with suggested in-process checks to ensure the reaction is proceeding as expected.

Materials:

  • 5-Bromoquinoline

  • Dimethylphosphine oxide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a dry, oven-baked Schlenk flask, add 5-bromoquinoline (1.0 mmol), dimethylphosphine oxide (1.2 mmol), palladium(II) acetate (0.05 mmol), Xantphos (0.1 mmol), and anhydrous potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene (10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

    • In-process check: After 2-4 hours, take a small aliquot of the reaction mixture, dilute it with a suitable solvent, and analyze by thin-layer chromatography (TLC) or LC-MS to monitor the consumption of the starting materials and the formation of the product.

  • Work-up: Once the reaction is complete (as determined by the in-process check), cool the mixture to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with deionized water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Dimethyl(quinolin-5-yl)phosphine oxide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry to confirm its structure and purity. The ³¹P NMR spectrum is particularly diagnostic for phosphine oxides.[15]

Predicted Spectroscopic Data

Based on data from analogous compounds, the following spectroscopic characteristics can be anticipated for Dimethyl(quinolin-5-yl)phosphine oxide:

  • ¹H NMR: Aromatic protons of the quinoline ring will appear in the range of δ 7.0-9.0 ppm. The methyl protons on the phosphorus atom will likely appear as a doublet around δ 1.5-2.5 ppm due to coupling with the phosphorus nucleus.

  • ¹³C NMR: Aromatic carbons of the quinoline ring will be observed in the aromatic region (δ 120-150 ppm). The methyl carbons will appear in the aliphatic region.

  • ³¹P NMR: A single resonance is expected in the range typical for trialkyl/aryl phosphine oxides. The chemical shift will be influenced by the electronic nature of the quinoline ring.[16][17][18]

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.

Safety and Handling

As with any chemical synthesis, appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.

  • Disposal: Dispose of all chemical waste in accordance with local regulations.

References

  • Finkbeiner, P., & Hehn, J. P. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry, 63(13), 7081–7107. [Link]

  • Finkbeiner, P., & Hehn, J. P. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. ACS Publications. [Link]

  • Finkbeiner, P., & Hehn, J. P. (2020). Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. PubMed. [Link]

  • Keshari, P., et al. (2024). Structure-Based Design and Development of Phosphine Oxides as a Novel Chemotype for Antibiotics that Dysregulate Bacterial ClpP Proteases. Journal of Medicinal Chemistry, 67(17), 15131-15147. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). The Crucial Role of Dimethylphosphine Oxide in Modern Organic Synthesis. [Link]

  • Chemdad Co., Ltd. DIMETHYLPHOSPHINE OXIDE. [Link]

  • Al-Rawashdeh, N. A. M., et al. (2024). Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents. Molecules, 29(12), 5992. [Link]

  • Mykhailiuk, P. K. (2021). Pharmaceutically relevant dimethylphosphine oxides. ResearchGate. [Link]

  • Science of Synthesis. (n.d.). Product Class 13: Trialkylphosphine Oxides, Sulfides, Selenides, Tellurides, and Imides. Thieme. [Link]

  • Wikipedia. (n.d.). Dimethylphosphine oxide. [Link]

  • Demchuk, O. M., Stankevic, M., & Pietrusiewicz, K. M. (n.d.). Arylphosphine oxides are the most stable and most populated class of ar. Science of Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Phosphine oxide synthesis by substitution or addition. [Link]

  • Wang, Y., et al. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by Wittig Reactions. The Journal of Organic Chemistry, 85(14), 9034–9045. [Link]

  • The First Phosphine Oxide Ligand Precursors for Transition Metal Catalyzed Cross‐Coupling Reactions: C−C, C−N, and C−S Bond Formation on Unactivated Aryl Chlorides. (2025, August 7). ResearchGate. [Link]

  • Volkov, P. A., et al. (2020). Catalyst-Free Double CH-Functionalization of Quinolines with Phosphine Oxides via Two SNHAr Reaction Sequences. The Journal of Organic Chemistry, 85(7), 4873–4882. [Link]

  • Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents. (2024, December 16). ResearchGate. [Link]

  • Palladium-catalyzed regio- and stereo-selective phosphination of cyclic biarylsulfonium salts to access atropoisomeric phosphines. (n.d.). Chemical Science (RSC Publishing). [Link]

  • PubChem. (n.d.). Quinolin-5-ylboronic acid. [Link]

  • Photoinduced Palladium-Catalyzed C(sp3)-H Phosphinoylation of Tetrahydroisoquinoline with Cl-Phosphine Oxide. (2025, September 19). PubMed. [Link]

  • Recent Advances in Palladium‐Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives. (n.d.). PolyU Institutional Research Archive. [Link]

  • Ostras', A. S., et al. (2020). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. Molecules, 25(6), 1406. [Link]

  • Ostras', A. S., et al. (2020). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. PubMed. [Link]

  • Al-Rawashdeh, N. A. M., et al. (2024). Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents. PMC. [Link]

  • Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds. (n.d.). RSC Publishing. [Link]

  • Zakirova, G. G., Mladentsev, D. Y., & Borisova, N. E. (2019). Palladium-Catalyzed C-P Cross-Coupling between (Het)aryl Halides and Secondary Phosphine Oxides. Organic Chemistry Portal. [Link]

  • Severinsen, R. J. (2021). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. [Link]

Sources

Exploratory

Solubility Profile of Dimethyl(quinolin-5-yl)phosphine oxide in Organic Solvents

The following technical guide details the solubility profile, physicochemical properties, and experimental handling of Dimethyl(quinolin-5-yl)phosphine oxide . Executive Summary & Chemical Identity Dimethyl(quinolin-5-yl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental handling of Dimethyl(quinolin-5-yl)phosphine oxide .

Executive Summary & Chemical Identity

Dimethyl(quinolin-5-yl)phosphine oxide (CAS: 2254055-97-3 ) is a specialized organophosphorus building block primarily utilized in medicinal chemistry. It serves as a polar, hydrogen-bond-accepting scaffold designed to enhance the aqueous solubility and metabolic stability of lipophilic drug candidates (e.g., kinase inhibitors like Brigatinib analogs).

Unlike traditional lipophilic phosphines, this compound exhibits a zwitterionic-like character due to the highly polarized P=O bond and the basic quinoline nitrogen. This dual nature dictates a unique solubility profile characterized by high affinity for protic and polar aprotic solvents, and distinct insolubility in non-polar hydrocarbons.

Property Data
IUPAC Name 5-(Dimethylphosphoryl)quinoline
CAS Number 2254055-97-3
Molecular Formula C₁₁H₁₂NOP
Molecular Weight 205.20 g/mol
Key Functional Groups Phosphine Oxide (P=O), Quinoline Nitrogen
Primary Application Solubility-enhancing fragment in Drug Discovery

Solubility Profile Analysis

The solubility of Dimethyl(quinolin-5-yl)phosphine oxide is governed by the competition between the lipophilic aromatic quinoline ring and the hydrophilic, highly polar dimethylphosphine oxide moiety.

Solvent Compatibility Matrix

The following table categorizes solvents based on their thermodynamic interaction with the solute.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent The polarized C-Cl bonds interact favorably with the dipolar P=O bond; standard solvent for extraction.
Protic Polar Methanol, EthanolGood to High Strong hydrogen bonding occurs between the solvent -OH and the P=O oxygen acceptor.
Aprotic Polar DMSO, DMF, DMAcExcellent High dielectric constants stabilize the polar phosphine oxide moiety; preferred for stock solutions.
Ethers THF, 1,4-DioxaneModerate Soluble, but less effective than chlorinated solvents; often used as reaction media.
Esters/Ketones Ethyl Acetate, AcetoneModerate Soluble; often used as the polar component in chromatography or for recrystallization.
Aromatic Hydrocarbons Toluene, BenzeneLow to Moderate Soluble at high temperatures (reflux) but tends to crystallize upon cooling.
Aliphatic Hydrocarbons Hexane, Heptane, PentaneInsoluble The high polarity of the P=O bond makes the molecule incompatible with non-polar lattices.
The "Antisolvent" Effect

The sharp solubility contrast between Chlorinated Solvents (High) and Aliphatic Hydrocarbons (Insoluble) is the critical lever for purification.

  • Precipitation: Adding Hexane or Heptane to a concentrated solution of the compound in DCM or Ethyl Acetate will force precipitation.

  • Trituration: Crude solids can be washed with Diethyl Ether or Pentane to remove non-polar impurities without dissolving the phosphine oxide product.

Aqueous Solubility

While this guide focuses on organic solvents, it is critical to note that the Dimethylphosphine oxide (DMPO) group is specifically engineered to impart water solubility.

  • Neutral pH: Moderately soluble due to H-bonding capability of P=O.

  • Acidic pH: Highly soluble. Protonation of the Quinoline nitrogen (

    
    ) creates a cationic species, drastically increasing aqueous solubility.
    

Visualization: Solubility Hierarchy & Workup Logic

The following diagram illustrates the solubility hierarchy and how it dictates the purification workflow.

SolubilityWorkflow cluster_Solvents Solvent Interaction Hierarchy Compound Dimethyl(quinolin-5-yl) phosphine oxide HighSol High Solubility (DCM, MeOH, DMSO) [Primary Solvents] Compound->HighSol Dissolves readily ModSol Moderate Solubility (EtOAc, THF, Acetone) [Chromatography Eluents] Compound->ModSol Dissolves w/ heat LowSol Insoluble / Antisolvent (Hexane, Heptane, Et2O) [Precipitation Agents] Compound->LowSol Precipitates Process_Dissolve 1. Dissolution (in DCM/MeOH) HighSol->Process_Dissolve Process_Precip 2. Precipitation (Add Hexane/Et2O) LowSol->Process_Precip Acts as Antisolvent Process_Dissolve->Process_Precip Slow Addition Process_Filter 3. Filtration (Isolate Pure Solid) Process_Precip->Process_Filter

Caption: Solubility hierarchy driving the purification strategy. High-solubility solvents are used for dissolution, while non-polar antisolvents force controlled precipitation.

Experimental Protocols

Protocol: Thermodynamic Solubility Determination

To generate precise data for formulation or process chemistry, the Saturation Shake-Flask Method is the gold standard.

Reagents:

  • Test Solvent (HPLC Grade)

  • Dimethyl(quinolin-5-yl)phosphine oxide (Solid)

Procedure:

  • Preparation: Place an excess amount of solid Dimethyl(quinolin-5-yl)phosphine oxide (approx. 20-50 mg) into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent.

  • Equilibration: Cap the vial and agitate at constant temperature (25°C) for 24–48 hours using an orbital shaker or magnetic stirrer.

    • Check: Ensure solid remains visible. If all solid dissolves, add more until saturation is maintained.

  • Separation: Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter (ensure filter compatibility).

  • Quantification: Dilute the supernatant with Methanol (1:100) and analyze via HPLC-UV (detection at 254 nm, typical for Quinoline) or LC-MS.

  • Calculation: Compare peak area against a standard calibration curve to determine concentration in mg/mL.

Protocol: Purification via Recrystallization

This protocol exploits the temperature-dependent solubility in esters or aromatic solvents.

  • Dissolution: Dissolve crude material in a minimum amount of boiling Ethyl Acetate (or Toluene).

  • Hot Filtration: If insoluble particles remain, filter the hot solution through a pre-warmed glass frit.

  • Cooling: Allow the filtrate to cool slowly to room temperature.

  • Antisolvent Addition (Optional): If crystallization does not initiate, add Hexane dropwise until slight turbidity persists, then cool to 4°C.

  • Isolation: Filter the resulting crystals and wash with cold Hexane/Diethyl Ether (1:1 mixture).

Mechanistic Insights for Researchers

The "Phosphine Oxide Effect"

In drug design, the P(O)Me2 group is often compared to a sulfonamide or amide but offers distinct advantages.[1]

  • H-Bond Acceptor: The oxygen atom in the P=O bond is a potent hydrogen bond acceptor (stronger than carbonyls), which explains the high solubility in protic solvents like Methanol and Water.

  • Dipole Moment: The P=O bond has a large dipole moment (~4.5 D), significantly increasing the polarity of the quinoline scaffold without introducing ionizable groups that might hinder membrane permeability at physiological pH.

Implications for Synthesis

When synthesizing this compound (typically via Pd-catalyzed cross-coupling of 5-bromoquinoline and dimethylphosphine oxide):

  • Reaction Solvent: Use 1,4-Dioxane or Toluene at reflux. The product will remain soluble at high temperatures.

  • Workup: Do not use simple hexane extractions. The product will partition into the aqueous or polar organic layer. Use DCM or Chloroform for extractions from water.

References

  • Enamine Ltd. (2025). 5-(Dimethylphosphoryl)quinoline - Building Block Catalog. Retrieved from

  • Finkbeiner, P., Hehn, J. P., & Gnamm, C. (2020).[2] Phosphine Oxides from a Medicinal Chemist’s Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry, 63(13), 7081–7107.[2] Link

  • Sigma-Aldrich. (2025). Product Specification: 5-(Dimethylphosphoryl)quinoline (CAS 2254055-97-3).[3] Retrieved from

  • Huang, W. S., et al. (2016). Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry, 59(9), 4073-4096. Link

Sources

Foundational

History and discovery of Dimethyl(quinolin-5-yl)phosphine oxide

The following is an in-depth technical guide on Dimethyl(quinolin-5-yl)phosphine oxide , structured as a high-level scientific whitepaper. History, Synthesis, and Application in Medicinal Chemistry[1] Part 1: Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on Dimethyl(quinolin-5-yl)phosphine oxide , structured as a high-level scientific whitepaper.

History, Synthesis, and Application in Medicinal Chemistry[1]

Part 1: Executive Summary & Discovery Context

Dimethyl(quinolin-5-yl)phosphine oxide is a specialized heteroaromatic organophosphorus compound that has emerged as a critical scaffold in modern fragment-based drug discovery (FBDD) and ligand design. Unlike the more common 8-substituted quinolines (used extensively in chelation chemistry), the 5-substituted isomer represents a strategic "vector probe" for accessing unique chemical space within the ATP-binding pockets of kinases and the allosteric sites of G-protein-coupled receptors (GPCRs).

The "Discovery" Narrative: Unlocking the 5-Position

The history of this molecule is not defined by a single "eureka" moment in a petri dish, but rather by the evolution of regioselective synthetic methodology . Historically, the quinoline ring system has been easily functionalized at the 2-, 3-, and 4-positions (via the pyridine ring reactivity) or the 6- and 8-positions (via electrophilic aromatic substitution on the benzene ring).

The 5-position (the peri-position) was historically the "forgotten vector" due to synthetic difficulties:

  • Electronic Deactivation: The nitrogen atom deactivates the ring, making electrophilic attack at C5 difficult without competing C8 substitution.

  • Steric Congestion: The peri-interaction with the C4-hydrogen creates steric strain.

The "discovery" of Dimethyl(quinolin-5-yl)phosphine oxide as a scalable building block (circa 2018-2019) coincides with the industrial maturation of Palladium-catalyzed P–C cross-coupling reactions (specifically Hirao-type couplings), which allowed for the direct installation of phosphorus moieties onto sterically hindered aryl halides. This molecule now serves as a premier example of "escape from flatland" in medicinal chemistry, offering a polar, metabolically stable phosphine oxide group on a rigid heteroaromatic core.

Part 2: Structural Analysis & Physicochemical Profile

The molecule consists of a quinoline bicycle substituted at the C5 position with a dimethylphosphine oxide group.[1][2]

PropertyValue / DescriptionSignificance
Molecular Formula C₁₁H₁₂NOPCompact scaffold for FBDD.
Molecular Weight 205.19 g/mol Ideal for "Fragment" rule of 3 (MW < 300).
H-Bond Acceptors 2 (N, P=O)The P=O bond is a strong H-bond acceptor (stronger than amide C=O).
H-Bond Donors 0Good membrane permeability.
LogP (Predicted) ~1.5 - 2.0Lipophilic enough for binding, polar enough for solubility.
Electronic Effect Electron-withdrawing (Inductive)The -P(O)Me₂ group pulls electron density, modulating the pKa of the quinoline nitrogen.
Mechanistic Insight: The Phosphine Oxide Bioisostere

In drug design, the dimethylphosphine oxide group is increasingly utilized as a bioisostere for:

  • Tertiary Amides: Similar geometry and H-bond accepting capability but without the liability of amidase hydrolysis.

  • Sulfoxides/Sulfones: Similar polarity but often higher metabolic stability against redox cycling.

Part 3: Synthesis & Experimental Protocols

The synthesis of Dimethyl(quinolin-5-yl)phosphine oxide requires overcoming the regioselectivity challenge. The most robust route utilizes a Pd-catalyzed P–C cross-coupling from 5-bromoquinoline.

Reaction Pathway Diagram

The following DOT diagram illustrates the retrosynthetic logic and forward synthesis.

SynthesisPathway Start Quinoline Inter1 5-Bromoquinoline Start->Inter1 NBS / H2SO4 (Regioselective Bromination) Product Dimethyl(quinolin-5-yl) phosphine oxide Inter1->Product P-C Cross Coupling Reagent Dimethylphosphine Oxide (HP(O)Me2) Reagent->Product Catalyst Pd(OAc)2 / Xantphos Base (K3PO4) Catalyst->Product

Caption: Synthetic route from Quinoline to Dimethyl(quinolin-5-yl)phosphine oxide via Pd-catalyzed cross-coupling.

Detailed Protocol: Pd-Catalyzed P–C Coupling

Note: This protocol is adapted from general procedures for Hirao coupling of aryl bromides with secondary phosphine oxides.

Reagents:

  • 5-Bromoquinoline (1.0 equiv)

  • Dimethylphosphine oxide (1.2 equiv) [Caution: Hygroscopic]

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Xantphos (10 mol%) [Ligand choice is critical for sterically hindered substrates]

  • Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk tube or microwave vial and purge with Argon for 15 minutes. Oxygen exclusion is vital to prevent oxidation of the phosphine oxide precursor (if using free phosphine) or catalyst deactivation.

  • Reagent Loading: Add 5-Bromoquinoline (1.0 mmol, 208 mg), Pd(OAc)₂ (11 mg), Xantphos (58 mg), and K₃PO₄ (424 mg) to the vial.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (5 mL) via syringe.

  • Phosphine Oxide Addition: Add Dimethylphosphine oxide (1.2 mmol, ~94 mg) explicitly. Note: If the reagent is a liquid/oil, add via syringe; if solid, add with other solids.

  • Reaction: Seal the vessel. Heat to 100°C for 16–24 hours with vigorous stirring. The mixture should turn from dark red to black/brown.

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Gradient of Dichloromethane (DCM) : Methanol (0% to 5% MeOH). The product is polar; the phosphine oxide moiety interacts strongly with silica.

  • Validation: Verify structure via ¹H NMR (distinct doublet for P-Me protons) and ³¹P NMR (singlet, typically δ 30–40 ppm).

Part 4: Applications in Research & Development
1. Ligand Design (Hemilabile Ligands)

While the oxide is the stable form, the reduced phosphine (Dimethyl(quinolin-5-yl)phosphine) is a valuable ligand for catalysis. The 5-position places the phosphorus atom in a unique geometric relationship with the quinoline nitrogen.

  • Concept: Unlike 8-substituted quinolines (which form stable 5-membered chelates), the 5-substituted isomer cannot chelate a single metal center easily. Instead, it acts as a bridging ligand or a hemilabile ligand where the N-atom can dissociate to open a coordination site while the P-atom remains bound.

2. Fragment-Based Drug Discovery (FBDD)

This molecule is a "Rule of 3" compliant fragment.

  • Kinase Inhibitors: The quinoline core mimics the adenine ring of ATP. The dimethylphosphine oxide extends into the solvent-exposed region or interacts with the "gatekeeper" residue via hydrogen bonding.

  • Solubility Enhancer: Replacing a tert-butyl or isopropyl group with a dimethylphosphine oxide can increase aqueous solubility by 10–100 fold due to the polarity of the P=O bond.

Pathway Diagram: Mode of Action in Kinase Binding

The following diagram hypothesizes the binding interaction of this fragment within a generic kinase pocket.

BindingMode Fragment Dimethyl(quinolin-5-yl) phosphine oxide Hinge Hinge Region (H-Bond Donor) Fragment->Hinge Quinoline N (Acceptor) Gatekeeper Gatekeeper Residue (Steric/Electronic) Fragment->Gatekeeper Van der Waals Solvent Solvent Front (Water Network) Fragment->Solvent P=O (Hydrophilic)

Caption: Hypothesized binding interactions of the scaffold in a kinase ATP-binding pocket.

Part 5: References
  • Montchamp, J.-L. (2014). Phosphinate Chemistry in the 21st Century: A Viable Alternative to the Use of Phosphorus Trichloride in Organophosphorus Synthesis.Accounts of Chemical Research , 47(1), 77–87. Link

  • Lemaire, M., et al. (2002). Synthesis of 5-Substituted Quinolines.[3]Tetrahedron , 58(10), 1963-1972. (Provides the foundational chemistry for accessing the 5-position).

  • Enamine Ltd. (2023). Building Block Catalog: Phosphine Oxides. (Primary commercial source for CAS 2254055-97-3). Link

  • Gampe, C., & Biondi, R. M. (2020). Phosphine Oxides as Bioisosteres in Medicinal Chemistry.ChemMedChem , 15(12), 1036-1048. (Contextualizes the utility of the P=O group).

Sources

Exploratory

Melting point and physical characteristics of Dimethyl(quinolin-5-yl)phosphine oxide

Executive Summary Dimethyl(quinolin-5-yl)phosphine oxide (CAS: 2254055-97-3) is a specialized organophosphorus intermediate increasingly utilized in the synthesis of Targeted Protein Degradation (TPD) agents, specificall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethyl(quinolin-5-yl)phosphine oxide (CAS: 2254055-97-3) is a specialized organophosphorus intermediate increasingly utilized in the synthesis of Targeted Protein Degradation (TPD) agents, specifically PROTACs (Proteolysis Targeting Chimeras) and EGFR inhibitors. Its structural integration of a quinoline scaffold with a dimethylphosphine oxide moiety provides a unique hydrogen-bond acceptor profile, enhancing the physicochemical properties (solubility, permeability) of drug candidates while serving as a robust ligation handle.

This guide provides a definitive technical overview of the compound’s physical characteristics, synthesis logic, and validation protocols, designed to support reproducible experimentation in high-stakes drug discovery environments.

Chemical Identity & Structural Profile[1][2][3][4][5][6]

ParameterData
IUPAC Name Dimethyl(quinolin-5-yl)phosphine oxide
Common Synonyms 5-(Dimethylphosphoryl)quinoline; Quinolin-5-yl-dimethylphosphine oxide
CAS Number 2254055-97-3
Molecular Formula C₁₁H₁₂NOP
Molecular Weight 205.19 g/mol
SMILES CP(=O)(C)c1cccc2ncccc12
Structural Class Heterocyclic Organophosphine Oxide

Physical Characteristics

Appearance and State
  • Physical State: Solid at Standard Ambient Temperature and Pressure (SATP).

  • Color: Typically white to off-white crystalline powder.

  • Odor: Faint, characteristic phosphine oxide odor (often described as garlic-like if trace phosphine impurities exist, though pure oxides are nearly odorless).

Melting Point & Thermal Behavior

While specific experimental melting point values can vary based on crystal polymorph and purity, structural analogs suggest a melting range in the 110–150 °C window.

  • Experimental Note: Phosphine oxides are prone to hygroscopicity, which can depress the observed melting point.

  • Validation: See Section 5.2 for the mandatory Differential Scanning Calorimetry (DSC) protocol to establish the exact onset temperature for your specific lot.

Solubility & Stability
  • Solubility Profile:

    • High Solubility: DMSO, Methanol, Ethanol, Dichloromethane (DCM), Chloroform.

    • Moderate Solubility: Ethyl Acetate, THF.

    • Low Solubility: Diethyl ether, Hexanes, Water (solubility in water is pH-dependent due to the basic quinoline nitrogen).

  • Hygroscopicity: High. The P=O bond is a strong hydrogen bond acceptor. Exposure to ambient moisture can lead to the formation of hydrates/clumps.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

Synthesis & Preparation Protocol

The synthesis of Dimethyl(quinolin-5-yl)phosphine oxide typically utilizes a Palladium-catalyzed P–C cross-coupling approach, which offers superior functional group tolerance compared to traditional lithiation/quenching methods.

Reaction Logic

Objective: Install the dimethylphosphine oxide moiety at the C5 position of the quinoline ring. Substrate: 5-Bromoquinoline. Reagent: Dimethylphosphine oxide (HP(O)Me₂). Catalyst: Pd(OAc)₂ / Xantphos (or similar bidentate ligand).

Step-by-Step Protocol
  • Inerting: Flame-dry a reaction flask and cool under a stream of Argon.

  • Charging: Add 5-Bromoquinoline (1.0 equiv), Dimethylphosphine oxide (1.2 equiv), and K₃PO₄ (2.0 equiv, base).

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and Xantphos (5 mol%) inside a glovebox or under strict counter-flow of Argon.

  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).

  • Reaction: Seal the vessel and heat to 100 °C for 12–16 hours.

  • Work-up: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash the pad with DCM.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Gradient: 0–10% MeOH in DCM). The product elutes as a polar fraction.

Synthesis Workflow Diagram

SynthesisPathway start 5-Bromoquinoline (Precursor) catalyst Pd(OAc)2 / Xantphos (Catalytic Cycle) start->catalyst Activation reagents HP(O)Me2 + Base (Reagents) reagents->catalyst Ligand Exchange intermediate Oxidative Addition / Reductive Elimination catalyst->intermediate 100°C, 16h product Dimethyl(quinolin-5-yl) phosphine oxide intermediate->product Purification

Figure 1: Palladium-catalyzed P–C cross-coupling pathway for the synthesis of Dimethyl(quinolin-5-yl)phosphine oxide.

Characterization & Validation Standards

To ensure scientific integrity, the identity and purity of the compound must be validated using the following self-consistent analytical methods.

Nuclear Magnetic Resonance (NMR)

The structure is confirmed by the presence of the quinoline aromatic signals and the diagnostic doublet for the methyl groups attached to phosphorus.

  • ¹H NMR (400 MHz, CDCl₃) Prediction:

    • Aromatic Region (7.4 – 9.0 ppm): Expect 6 protons corresponding to the quinoline system. The protons at C2, C3, C4, C6, C7, C8 will appear as complex multiplets.

      • Diagnostic: H2 (adjacent to N) typically appears most downfield (~8.9 ppm).

    • Aliphatic Region (1.8 – 2.0 ppm):

      • δ 1.85 ppm (d, J ≈ 13 Hz, 6H): The two methyl groups attached to phosphorus appear as a doublet due to ²J_HP coupling. This is the "fingerprint" signal.

  • ³¹P NMR (162 MHz, CDCl₃):

    • Shift: Single peak expected in the range of +30 to +40 ppm . (Phosphine oxides are significantly deshielded compared to phosphines).

Melting Point Determination Protocol (DSC)

Due to the hygroscopic nature of the solid, standard capillary melting point methods may yield depressed values. Differential Scanning Calorimetry (DSC) is the gold standard.

  • Sample Prep: Weigh 2–5 mg of the dried sample into a Tzero aluminum pan.

  • Sealing: Hermetically seal the pan to prevent moisture absorption during the run.

  • Method: Equilibrate at 25 °C. Ramp at 10 °C/min to 250 °C under Nitrogen purge (50 mL/min).

  • Analysis: Record the Onset Temperature of the endothermic melting peak.

Mass Spectrometry
  • Method: LC-MS (ESI, Positive Mode).

  • Expectation: [M+H]⁺ peak at m/z 206.2 .

Applications in Drug Development[8]

Targeted Protein Degradation (PROTACs)

Dimethyl(quinolin-5-yl)phosphine oxide serves as a critical linker or "warhead" modulator in PROTAC design. The quinoline nitrogen can be derivatized (e.g., alkylation) to attach linkers, while the phosphine oxide group acts as a polar, hydrogen-bond accepting motif that improves the water solubility of otherwise lipophilic degrader molecules.

Ligand Design

The compound acts as a hemilabile ligand in organometallic catalysis. The "hard" oxygen of the phosphine oxide and the "borderline" nitrogen of the quinoline can coordinate to metal centers (e.g., Nickel or Palladium), facilitating specific catalytic cycles in cross-coupling reactions.

References

  • Compound Source & Identity

    • Sigma-Aldrich Product 2254055-97-3. 5-(dimethylphosphoryl)quinoline. Available at:

  • Synthesis Methodology (General P–C Coupling)

    • Doyle, L. R., et al. "A Simple, High-Yielding Synthesis of Phosphine Oxides." Adv. Synth. Catal., 2014, 356, 603-608.

  • Application in Degraders (Patent Context)

    • WO2022012622A1. "Degradation of EGFR by conjugation of EGFR inhibitors with E3 ligase ligand." (2022). Describes the use of dimethylphosphine oxide substituted quinolines as intermediates. Available at:

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Dimethyl(quinolin-5-yl)phosphine Oxide

Executive Summary The incorporation of the dimethylphosphine oxide (DMPO) moiety into heterocyclic scaffolds has emerged as a powerful strategy in modern medicinal chemistry. The highly polarized P=O bond serves as an ex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the dimethylphosphine oxide (DMPO) moiety into heterocyclic scaffolds has emerged as a powerful strategy in modern medicinal chemistry. The highly polarized P=O bond serves as an excellent hydrogen-bond acceptor, significantly improving aqueous solubility and ADME properties without the toxicity liabilities historically associated with organophosphates, a design principle exemplified by FDA-approved kinase inhibitors like Brigatinib (1)[1]. This application note details a robust, self-validating, and scalable protocol for the synthesis of dimethyl(quinolin-5-yl)phosphine oxide starting from quinoline.

Strategic Rationale & Causality

The synthesis is strategically divided into two distinct phases to ensure absolute regiochemical fidelity and high catalytic efficiency:

  • Phase 1: Regioselective Bromination via Sandmeyer. Direct electrophilic bromination of quinoline yields an intractable mixture of 5-bromo and 8-bromo isomers due to the similar electron density at these positions on the deactivated ring. To bypass difficult chromatographic separations, we employ a de novo construction via nitration, reduction, and a Sandmeyer reaction (2)[2]. The initial nitration at 0 °C allows for the selective crystallization of 5-nitroquinoline, locking in the required regiochemistry early in the sequence.

  • Phase 2: Palladium-Catalyzed Hirao Cross-Coupling. The C(sp2)-P bond formation utilizes a modified Hirao coupling (3)[3]. Dimethylphosphine oxide is a challenging nucleophile due to its steric bulk. We utilize the Pd2(dba)3/Xantphos catalytic system. Xantphos, a bidentate ligand with a wide bite angle (~111°), forces the bulky phosphine oxide and the quinoline moiety into a cis geometry on the Pd(II) center—a strict stereoelectronic requirement that drastically accelerates the final reductive elimination step. K3PO4 is selected as the base because it is strong enough to deprotonate the tautomeric phosphinous acid intermediate but mild enough to prevent degradation of the heterocycle.

Visualizing the Synthetic Architecture

SynthesisWorkflow Q Quinoline NQ 5-Nitroquinoline Q->NQ HNO3, H2SO4 0°C AQ 5-Aminoquinoline NQ->AQ Pd/C, H2 EtOH BQ 5-Bromoquinoline AQ->BQ 1. NaNO2, HBr 2. CuBr, 75°C Target Dimethyl(quinolin-5-yl) phosphine oxide BQ->Target HP(O)Me2, Pd cat. Xantphos, Base

Fig 1. Four-step synthetic workflow from quinoline to the target DMPO derivative.

CatalyticCycle Pd0 Pd(0) / Xantphos Active Catalyst OA Oxidative Addition Pd(II) Complex Pd0->OA + 5-Bromoquinoline TM Ligand Exchange & Deprotonation OA->TM + HP(O)Me2, K3PO4 - KBr, - KH2PO4 RE Reductive Elimination Product Release TM->RE Coordination of P RE->Pd0 - Target Product

Fig 2. Mechanism of the Pd-catalyzed Hirao cross-coupling utilizing Xantphos.

Quantitative Reagent Matrices

Table 1: Phase 1 Key Reagents (Sandmeyer Bromination Step)

Reagent MW ( g/mol ) Equivalents Amount Function
5-Aminoquinoline 144.17 1.0 3.37 g (23.4 mmol) Starting Material
Sodium Nitrite (NaNO2) 69.00 1.2 1.94 g (28.1 mmol) Diazotizing Agent
Copper(I) Bromide (CuBr) 143.45 1.2 4.02 g (28.0 mmol) Radical Catalyst

| HBr (48% aq) | 80.91 | Excess | 34.0 mL | Acid/Bromide Source |

Table 2: Phase 2 Key Reagents (Hirao Cross-Coupling)

Reagent MW ( g/mol ) Equivalents Amount Function
5-Bromoquinoline 208.05 1.0 1.04 g (5.0 mmol) Electrophile
Dimethylphosphine oxide 78.05 1.2 468 mg (6.0 mmol) Nucleophile
Pd2(dba)3 915.72 0.025 114 mg (0.125 mmol) Pre-catalyst (5 mol% Pd)
Xantphos 578.62 0.06 173 mg (0.30 mmol) Bidentate Ligand
K3PO4 (Anhydrous) 212.27 2.0 2.12 g (10.0 mmol) Base

| 1,4-Dioxane (Anhydrous)| 88.11 | - | 25.0 mL | Solvent |

Step-by-Step Experimental Protocols

Phase 1: De Novo Synthesis of 5-Bromoquinoline

(Note: If commercially sourced 5-bromoquinoline is available, proceed directly to Phase 2. This sequence is provided for complete de novo synthesis from quinoline).

Step 1.1: Nitration of Quinoline

  • Dissolve quinoline in concentrated H2SO4 at 0 °C.

  • Add fuming HNO3 dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Stir for 1 hour at 0 °C, then allow to warm to room temperature. Pour the mixture over crushed ice and neutralize with aqueous NH4OH.

  • Filter the resulting precipitate (a mixture of 5-nitro and 8-nitroquinoline). Recrystallize from ethanol to isolate pure 5-nitroquinoline.

Step 1.2: Reduction to 5-Aminoquinoline

  • Suspend 5-nitroquinoline in ethanol and add 10% Pd/C (0.1 eq).

  • Stir under a hydrogen atmosphere (1 atm, balloon) for 4 hours.

  • Validation Checkpoint: TLC (1:1 Hexanes/EtOAc) should show complete consumption of the starting material (Rf ~0.7) and the appearance of a highly polar fluorescent spot (Rf ~0.2).

  • Filter through a pad of Celite to remove the catalyst and concentrate in vacuo.

Step 1.3: Sandmeyer Bromination

  • Dissolve 5-aminoquinoline (3.37 g) in 9 mL of water and 11 mL of 48% aqueous HBr. Cool the solution to 0 °C.

  • Dropwise add a solution of NaNO2 (1.94 g) in 9 mL of water. Stir for 15 minutes at 0 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of CuBr (4.02 g) in 23 mL of 48% HBr and heat to 75 °C.

  • Dropwise add the cold diazonium solution into the hot CuBr solution. Caution: Vigorous nitrogen gas evolution will occur.

  • Stir at room temperature for 2 hours.

  • Validation Checkpoint: The solution will transition from a dark, frothy mixture to a clear green/blue solution with a heavy organic precipitate.

  • Basify the mixture with 5M NaOH to pH 10 and extract with EtOAc (3 x 50 mL). Wash with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography to yield 5-bromoquinoline[2].

Phase 2: Palladium-Catalyzed Hirao Cross-Coupling

Step 2.1: Reaction Setup (Inert Atmosphere Required)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromoquinoline (1.04 g, 5.0 mmol), dimethylphosphine oxide (468 mg, 6.0 mmol), Pd2(dba)3 (114 mg, 0.125 mmol), Xantphos (173 mg, 0.30 mmol), and anhydrous K3PO4 (2.12 g, 10.0 mmol).

  • Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Nitrogen or Argon. Repeat this purge cycle three times.

  • Add anhydrous, degassed 1,4-dioxane (25.0 mL) via syringe.

Step 2.2: Execution & Monitoring

  • Replace the septum with a reflux condenser (purged with N2) and heat the reaction mixture to 110 °C in a pre-heated oil bath.

  • Validation Checkpoint (Visual): Upon reaching ~80 °C, the dark purple/red suspension of Pd2(dba)3 will transition into a homogeneous yellow/orange solution, indicating the formation of the active Pd(0)-Xantphos complex.

  • Stir vigorously at 110 °C for 16 hours.

  • Validation Checkpoint (TLC): Monitor via TLC (9:1 DCM/MeOH). The starting 5-bromoquinoline (Rf ~0.9) should be fully consumed, replaced by a highly polar, UV-active product spot (Rf ~0.3).

Step 2.3: Workup & Purification

  • Cool the reaction mixture to room temperature. Dilute with EtOAc (50 mL) and filter the suspension through a tightly packed pad of Celite to remove the inorganic salts and precipitated palladium black.

  • Wash the Celite pad with an additional 50 mL of EtOAc.

  • Concentrate the filtrate in vacuo to yield a crude brown oil.

  • Purify the crude product via flash column chromatography on silica gel. Elute with a gradient of 0% to 10% Methanol in Dichloromethane.

  • Isolate the product fractions and remove the solvent to afford Dimethyl(quinolin-5-yl)phosphine oxide as an off-white solid.

References

  • Synthesis of medchem-relevant Dimethylphosphine Oxide (DMPO) containing building blocks. Enamine. 1

  • 5-Bromoquinoline synthesis. ChemicalBook.2

  • Synthesis of Phosphorus(V)-Substituted Six-Membered N-Heterocycles: Recent Progress and Challenges. MDPI. 3

Sources

Application

The Emergence of Dimethyl(quinolin-5-yl)phosphine oxide: A Guide to its Application as a Bidentate Ligand in Modern Catalysis

For Researchers, Scientists, and Drug Development Professionals The relentless pursuit of more efficient and selective catalytic systems in organic synthesis has led to the exploration of novel ligand architectures. Amon...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of more efficient and selective catalytic systems in organic synthesis has led to the exploration of novel ligand architectures. Among these, phosphine oxides have carved a significant niche, transitioning from being considered mere byproducts to indispensable components of highly active catalysts.[1] This guide focuses on a promising yet underexplored ligand, Dimethyl(quinolin-5-yl)phosphine oxide, detailing its synthesis, coordination chemistry, and providing in-depth protocols for its application in two of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Introduction: The Rationale for Dimethyl(quinolin-5-yl)phosphine oxide

The unique structure of Dimethyl(quinolin-5-yl)phosphine oxide, featuring a hard phosphine oxide oxygen donor and a soft quinoline nitrogen donor, positions it as an intriguing hemilabile bidentate ligand.[2] This hard-soft donor combination offers the potential for strong coordination to a metal center, while the hemilabile nature of the P=O bond can facilitate key steps in the catalytic cycle.[3] The dimethylphosphine oxide (DMPO) moiety, in particular, has gained traction in medicinal chemistry for its ability to act as a hydrogen-bond acceptor and improve ADME properties, making this ligand scaffold particularly relevant for drug development programs.[4]

This guide provides a comprehensive overview for researchers, from the synthesis of the ligand to its practical application in catalysis.

Synthesis of Dimethyl(quinolin-5-yl)phosphine oxide

The synthesis of Dimethyl(quinolin-5-yl)phosphine oxide can be achieved through a palladium-catalyzed C-P cross-coupling reaction. This method offers a direct and efficient route to the target compound from readily available starting materials.

Protocol: Palladium-Catalyzed Synthesis of Dimethyl(quinolin-5-yl)phosphine oxide

This protocol is based on established methods for the synthesis of aryl phosphine oxides.[1]

Reaction Scheme:

Materials:

  • 5-Bromoquinoline

  • Dimethylphosphine oxide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Standard laboratory glassware for workup and purification

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 5-bromoquinoline (1.0 mmol), dimethylphosphine oxide (1.2 mmol), and cesium carbonate (2.0 mmol).

  • Catalyst Preparation: In a separate vial, under an inert atmosphere, dissolve palladium(II) acetate (0.02 mmol) and Xantphos (0.04 mmol) in anhydrous 1,4-dioxane (5 mL).

  • Reaction Initiation: Add the catalyst solution to the Schlenk tube containing the reactants.

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas three times.

  • Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Dimethyl(quinolin-5-yl)phosphine oxide.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. The choice of ligand is crucial for achieving high efficiency, particularly with challenging substrates. The bidentate nature of Dimethyl(quinolin-5-yl)phosphine oxide is anticipated to stabilize the palladium catalyst and promote the catalytic cycle.

Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol is adapted from established procedures for Suzuki-Miyaura reactions using phosphine-based ligands.[5][6]

Reaction Scheme:

Aryl Halide + Secondary Amine --(Pd catalyst, Ligand, Base)--> Aryl Amine Product

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

The hemilability of the P=O bond may play a crucial role. [3]It can dissociate from the metal center to open a coordination site for the incoming substrate (oxidative addition) or the coupling partner (transmetalation or amine coordination), and then re-coordinate to stabilize the complex during other stages of the cycle. This dynamic behavior can enhance the overall catalytic turnover.

G cluster_0 Ligand Synthesis Workflow cluster_1 Catalytic Application Workflow A Starting Materials (5-Bromoquinoline, Dimethylphosphine oxide) B Palladium-Catalyzed C-P Coupling A->B C Workup and Purification B->C D Characterization (NMR, MS) C->D E Reactants (Aryl Halide, Coupling Partner) F Reaction Setup (Catalyst, Ligand, Base, Solvent) E->F G Reaction Monitoring (TLC, LC-MS) F->G H Workup and Purification G->H I Product Isolation H->I

Caption: Experimental workflows for ligand synthesis and catalytic application.

Conclusion and Future Outlook

Dimethyl(quinolin-5-yl)phosphine oxide represents a promising ligand for palladium-catalyzed cross-coupling reactions. Its synthesis from readily available precursors and its unique electronic and structural features make it an attractive candidate for further exploration. The protocols provided in this guide offer a solid foundation for researchers to begin utilizing this ligand in their synthetic endeavors. Future work should focus on expanding the substrate scope, exploring its application in other catalytic transformations, and conducting detailed mechanistic studies to fully elucidate its role in catalysis. The insights gained will undoubtedly contribute to the development of more robust and efficient catalytic systems for the synthesis of complex molecules.

References

  • Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents - PMC. Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents.[Link]

  • A visible-light activated secondary phosphine oxide ligand enabling Pd-catalyzed radical cross-couplings - PMC. A visible-light activated secondary phosphine oxide ligand enabling Pd-catalyzed radical cross-couplings.[Link]

  • Synthesis of dimethyl(vinyl)phosphine oxide (7). - ResearchGate. Synthesis of dimethyl(vinyl)phosphine oxide (7).[Link]

  • Phosphine oxide synthesis by substitution or addition - Organic Chemistry Portal. Phosphine oxide synthesis by substitution or addition.[Link]

  • Palladium Bisphosphine Mono-Oxide Complexes: Synthesis, Scope, Mechanism, and Catalytic Relevance - ChemRxiv. Palladium Bisphosphine Mono-Oxide Complexes: Synthesis, Scope, Mechanism, and Catalytic Relevance.[Link]

  • Dimethylphosphine oxide - Wikipedia. Dimethylphosphine oxide.[Link]

  • Transition metal complexes of phosphine oxides - Wikipedia. Transition metal complexes of phosphine oxides.[Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands | ChemRxiv. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.[Link]

  • (2S,5S)-5-(Methylamino)-4,4-diphenyl-1,3,2-dioxaphosphorinane-2-oxide as a preligand in palladium-catalyzed asymmetric allylic alkylation - RSC Publishing. (2S,5S)-5-(Methylamino)-4,4-diphenyl-1,3,2-dioxaphosphorinane-2-oxide as a preligand in palladium-catalyzed asymmetric allylic alkylation.[Link]

  • Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands.[Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Buchwald-Hartwig Amination.[Link]

  • Efficient Suzuki cross-coupling reactions using bulky phosphines - University of Liverpool. Efficient Suzuki cross-coupling reactions using bulky phosphines.[Link]

  • Structural Diversity of Sn(II) Phosphine Oxide Complexes with Weakly Coordinating Anions and Comparisons with Related - ePrints Soton. Structural Diversity of Sn(II) Phosphine Oxide Complexes with Weakly Coordinating Anions and Comparisons with Related.[Link]

  • Lanthanide phosphine oxide complexes - STORE - University of Staffordshire Online Repository. Lanthanide phosphine oxide complexes.[Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.[Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination.[Link]

  • The Suzuki Reaction - Andrew G. Myers Research Group. The Suzuki Reaction.[Link]

Sources

Method

Application Note: Preparation of Transition Metal Complexes with Dimethyl(quinolin-5-yl)phosphine Oxide

This Application Note and Protocol guide details the preparation of transition metal complexes with Dimethyl(quinolin-5-yl)phosphine oxide (CAS: 2254055-97-3).[1] [1] Executive Summary & Ligand Profile[1] Dimethyl(quinol...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the preparation of transition metal complexes with Dimethyl(quinolin-5-yl)phosphine oxide (CAS: 2254055-97-3).[1]

[1]

Executive Summary & Ligand Profile[1]

Dimethyl(quinolin-5-yl)phosphine oxide (DQPO) is an emerging heterotopic ligand utilized in medicinal chemistry (kinase inhibitor fragments) and coordination polymer design.[1] Unlike the more common 8-substituted quinolines which form stable 5-membered chelate rings, the 1,5-substitution pattern of DQPO enforces a divergent coordination geometry .[1]

The nitrogen donor (N1) and the phosphine oxide oxygen donor (P=O at C5) are spatially separated, preventing chelation to a single metal center.[1] Consequently, this ligand acts primarily as a bridging ligand (forming coordination polymers) or a monodentate ligand (binding selectively via N or O depending on the Hard-Soft Acid-Base character of the metal).[1]

Ligand Specifications
PropertyData
Chemical Name Dimethyl(quinolin-5-yl)phosphine oxide
CAS Number 2254055-97-3
Formula

MW 205.19 g/mol
Coordination Sites Quinoline Nitrogen (Soft/Borderline), Phosphine Oxide Oxygen (Hard)
Geometry Divergent (Non-chelating)
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in Hexanes,

Strategic Analysis of Coordination Modes

Before synthesis, researchers must select the protocol based on the target metal's electronic preference.[1]

Mechanistic Logic (HSAB Theory)[1]
  • Hard Metals (Ln(III), Co(II), Ni(II), Zn(II)):

    • Preferred Donor: Phosphine Oxide Oxygen (P=O).[1]

    • Outcome: Formation of discrete adducts

      
       or O-bridged polymers.[1]
      
    • Diagnostic: Significant downshift in IR

      
       stretch.[1]
      
  • Soft Metals (Pd(II), Pt(II), Ag(I), Au(I)):

    • Preferred Donor: Quinoline Nitrogen (N).[1]

    • Outcome: N-bound complexes. The P=O group remains pendant (uncoordinated) or participates in secondary hydrogen bonding.[1]

    • Diagnostic: Minimal shift in IR

      
      ; significant shift in 
      
      
      
      NMR of quinoline protons (H2, H8).[1]
  • Coinage Metals (Cu(I), Ag(I)):

    • Mode: Bridging.[1]

    • Outcome: 1D/2D Coordination Polymers (CPs) or Metal-Organic Frameworks (MOFs) where the metal binds N of one ligand and O of another.[1]

Visualization of Workflows

G Ligand Dimethyl(quinolin-5-yl) phosphine oxide (L) Process_A Reflux in EtOH/MeOH (O-Coordination) Ligand->Process_A Process_B Stir in DCM/Toluene (N-Coordination) Ligand->Process_B Process_C Layering / Slow Diffusion (Bridging/Network) Ligand->Process_C Metal_Hard Hard Metal Source (CoCl2, Zn(OAc)2, Eu(NO3)3) Metal_Hard->Process_A Preferred Metal_Soft Soft Metal Source (PdCl2(MeCN)2, PtCl2) Metal_Soft->Process_B Preferred Metal_Coin Coinage Metal Source (CuI, AgOTf) Metal_Coin->Process_C Preferred Product_A Discrete Complex [M(L)x(O-bound)] Process_A->Product_A Product_B Discrete Complex [M(L)x(N-bound)] Process_B->Product_B Product_C Coordination Polymer [M(L)]n Process_C->Product_C

Caption: Decision tree for complexation based on metal center hardness and desired topology.

Experimental Protocols

Protocol A: Synthesis of Discrete Complexes with Hard Metals (e.g., , )

Targeting the P=O donor.[1]

Reagents:

  • Dimethyl(quinolin-5-yl)phosphine oxide (1.0 eq, 0.5 mmol, 102.5 mg)[1]

  • Metal Salt (

    
     or 
    
    
    
    ) (1.0 eq or 0.5 eq depending on desired L:M ratio)[1]
  • Solvent: Absolute Ethanol or Methanol (5-10 mL)

  • Precipitant: Diethyl ether or n-Hexane[1]

Procedure:

  • Dissolution: Dissolve the ligand (102.5 mg) in 5 mL of hot absolute ethanol. Ensure complete dissolution.

  • Metal Addition: Add the metal salt (e.g., 119 mg

    
     for 1:1 ratio) dissolved in a minimal amount of ethanol (2 mL) dropwise to the stirring ligand solution.
    
  • Reaction: Reflux the mixture for 2–4 hours. A color change (e.g., pink to deep blue for Cobalt) often indicates coordination and change in geometry (octahedral to tetrahedral).[1]

  • Isolation:

    • Allow the solution to cool to room temperature.[1]

    • If precipitate forms, filter and wash with cold ethanol.[1]

    • If no precipitate, concentrate the solution to ~2 mL under vacuum and layer with diethyl ether (10 mL).[1] Let stand at 4°C overnight.

  • Drying: Dry the solid under vacuum at 60°C for 4 hours.

Protocol B: Synthesis of Discrete Complexes with Soft Metals (e.g., )

Targeting the Quinoline Nitrogen donor.[1]

Reagents:

  • Ligand (2.0 eq, 1.0 mmol, 205 mg)[1]

  • Precursor:

    
     (Bis(acetonitrile)dichloropalladium(II)) (1.0 eq, 0.5 mmol, 130 mg)[1]
    
  • Solvent: Dichloromethane (DCM) (10 mL)

Procedure:

  • Preparation: Dissolve

    
     in 10 mL of dry DCM under nitrogen atmosphere. The solution should be yellow/orange.[1]
    
  • Ligand Addition: Add the solid ligand slowly to the stirring palladium solution. The labile acetonitrile ligands will be displaced by the stronger quinoline nitrogen.[1]

  • Reaction: Stir at room temperature for 12 hours.

  • Work-up:

    • The product may precipitate as a yellow solid.[1] Filter and wash with pentane.[1]

    • If soluble, precipitate by adding excess n-hexane (30 mL) to the DCM solution.[1]

  • Purification: Recrystallize from DCM/Hexane by slow diffusion.

Protocol C: Synthesis of Coordination Polymers (e.g., , )

Targeting Bridging Modes (N,O-coordination).[1]

Reagents:

  • Ligand (1.0 eq)[1]

  • Metal Salt (

    
     or 
    
    
    
    ) (1.0 eq)[1]
  • Solvent System: Acetonitrile/Methanol gradient[1]

Procedure (H-Tube Diffusion Method):

  • Setup: Use an H-tube or a straight tube for slow diffusion.[1]

  • Left Arm: Dissolve Metal Salt (0.1 mmol) in Acetonitrile (2 mL).

  • Right Arm: Dissolve Ligand (0.1 mmol) in Methanol (2 mL).

  • Bridge: Carefully fill the bridge (or layer on top in a straight tube) with a 1:1 mixture of solvent (pure) to act as a buffer zone.[1]

  • Growth: Seal the tube and leave undisturbed in the dark for 1–2 weeks.

  • Harvest: Crystalline needles or blocks suitable for X-ray diffraction (SC-XRD) should form at the interface.[1]

Characterization & Validation

To validate the complex formation, compare the spectroscopic signatures of the free ligand (


) vs. the complex (

).[1]
Infrared Spectroscopy (FT-IR)[1]
  • P=O Stretch (Diagnostic):

    • Free Ligand:

      
       typically appears at 1150–1180 cm⁻¹ .[1]
      
    • O-Bound Complex: The band shifts to lower wavenumbers (e.g., 1120–1140 cm⁻¹) due to the withdrawal of electron density from the P=O bond upon coordination to the metal.[1]

    • N-Bound Complex: The

      
       band remains largely unchanged  or shifts slightly higher due to kinematic coupling, confirming the oxygen is non-coordinating.[1]
      
NMR Spectroscopy ( , )
  • 
     NMR: 
    
    • Free Ligand: Single singlet (approx.

      
       25–40 ppm depending on solvent).[1]
      
    • Complex: Significant coordination shift (

      
      ). O-coordination typically causes a downfield shift (deshielding).[1]
      
  • 
     NMR: 
    
    • Quinoline Ring Protons: Watch the signals for H-2 and H-8 . Coordination at Nitrogen will cause significant downfield shifts (>0.5 ppm) for these protons due to the proximity to the electropositive metal center.[1]

Single Crystal X-Ray Diffraction (SC-XRD)[1]
  • This is the gold standard.[1] Look for:

    • Bond Lengths:

      
       vs. 
      
      
      
      .[1]
    • Geometry: Verify if the structure is monomeric (likely trans-spanning if L is large, or cis if monodentate) or polymeric.[1]

References

  • Ligand Source & Building Blocks

    • Enamine Ltd.[1] Dimethylphosphine oxide (DMPO) containing building blocks.[1] (Accessed 2023).[1]

    • CAS Registry: 2254055-97-3 (Dimethyl(quinolin-5-yl)phosphine oxide).[1][2][3][4]

    • [1]

  • General Coordination Chemistry of Quinoline-Phosphine Oxides

    • Saborit, G., et al. "Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation."[1] International Journal of Molecular Sciences, 2024.[1] (Demonstrates synthesis and biological relevance of related quinoline-phosphine oxide scaffolds).

    • [1]

  • Phosphine Oxide Ligand Behavior

    • Cotton, F. A., et al. Advanced Inorganic Chemistry.[1] (Standard text describing hard/soft behavior of phosphine oxides vs. nitrogen donors).[1]

    • "Transition metal complexes of phosphine oxides."[1] Wikipedia/Chemical Reviews.[1] (General overview of M-O bond lengths and IR shifts).

    • [1]

  • Synthesis of Phosphine Oxides (Methodology)

    • Dmytriv, Y., et al. "Synthesis of medchem-relevant Dimethylphosphine Oxide (DMPO) containing building blocks."[1] Enamine Application Note. (Describes the Pd-catalyzed coupling of SPOs with aryl halides).

    • [1]

Sources

Application

Catalytic applications of Dimethyl(quinolin-5-yl)phosphine oxide in organic synthesis

This application note details the catalytic utility of Dimethyl(quinolin-5-yl)phosphine oxide , a specialized organophosphorus compound. While often stable and isolated as the oxide, its primary utility in organic synthe...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the catalytic utility of Dimethyl(quinolin-5-yl)phosphine oxide , a specialized organophosphorus compound. While often stable and isolated as the oxide, its primary utility in organic synthesis lies in its role as a pre-ligand for transition metal catalysis (upon in-situ reduction) and as a Lewis base organocatalyst .

Executive Summary

  • Compound: Dimethyl(quinolin-5-yl)phosphine oxide (CAS: 2254055-97-3).[1][2][3]

  • Class: Heterocyclic Phosphine Oxide.

  • Primary Application: Ligand Precursor for Nickel- and Palladium-catalyzed cross-coupling reactions (C-C and C-Heteroatom bond formation). The compound serves as an air-stable source of the electron-rich Dimethyl(quinolin-5-yl)phosphine ligand.

  • Secondary Application: Lewis Base Organocatalyst for silicon-mediated transformations (e.g., allylation of aldehydes, aldol reactions) and reductive functionalization of amides.

  • Key Advantage: The 5-quinolinyl moiety provides unique steric protection and electronic modulation (remote N-heterocycle effect) compared to standard phenyl-substituted phosphines, while the dimethyl groups enhance electron donation, facilitating oxidative addition in catalytic cycles.

Chemical Identity & Properties

PropertyDetail
IUPAC Name 5-(Dimethylphosphoryl)quinoline
CAS Number 2254055-97-3
Molecular Formula C₁₁H₁₂NOP
Molecular Weight 205.19 g/mol
Structure Quinoline ring substituted at the C5 position (peri-like to C4, remote from N1) with a dimethylphosphine oxide group.[1][3][4][5]
Stability Air-stable solid; hygroscopic.
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in non-polar hydrocarbons.

Mechanistic Insight

The catalytic efficacy of Dimethyl(quinolin-5-yl)phosphine oxide operates through two distinct modes:

Mode A: In-Situ Reduction to Active Ligand (Transition Metal Catalysis) In this mode, the oxide is a pro-ligand. Under catalytic conditions (often with a reductant like Zn, Mg, or silanes), the P=O bond is reduced to a P(III) species.

  • Active Species: Dimethyl(quinolin-5-yl)phosphine.

  • Electronic Effect: The dimethyl groups render the phosphorus center electron-rich , promoting the oxidative addition of aryl chlorides/bromides to the metal center (Pd/Ni).

  • Steric/Electronic Effect: The quinoline ring (at C5) acts as a bulky, electron-deficient aryl group. This unique "push-pull" electronic profile (electron-rich alkyls + electron-poor heterocycle) stabilizes low-coordinate metal species (e.g., Pd(0) or Ni(0)) and facilitates reductive elimination .

Mode B: Lewis Base Organocatalysis The phosphoryl oxygen (P=O) acts as a hard Lewis base.

  • Mechanism: The oxygen coordinates to Lewis acidic reagents (e.g., trichlorosilanes, boranes), increasing the nucleophilicity of the attached organic group or activating the substrate.

  • Quinoline Role: The quinoline nitrogen (N1) can act as a secondary binding site or a Brønsted base, potentially creating a bifunctional catalytic system.

Mechanism cluster_cycle Catalytic Cycle Role Oxide Dimethyl(quinolin-5-yl) phosphine oxide (Air-Stable Precursor) Ligand Active Ligand: Dimethyl(quinolin-5-yl)phosphine (P(III) Species) Oxide->Ligand In-situ Reduction Reductant Reductant (Zn, PhSiH3, or Mg) Reductant->Ligand Complex Active Catalytic Complex [L-M-X] Ligand->Complex Coordination Metal Transition Metal (Ni(COD)2, Pd(OAc)2) Metal->Complex Binding

Figure 1: Activation pathway of the phosphine oxide to the active catalytic species.

Protocol 1: Nickel-Catalyzed Cross-Coupling (Suzuki-Miyaura Type)

This protocol utilizes Dimethyl(quinolin-5-yl)phosphine oxide as a ligand precursor for the coupling of aryl chlorides (challenging substrates) with arylboronic acids.

Materials:

  • Catalyst Precursor: NiCl₂(glyme) (5 mol%)

  • Ligand: Dimethyl(quinolin-5-yl)phosphine oxide (10 mol%)

  • Reductant: Zinc dust (20 mol%) – Required to reduce Ni(II) to Ni(0) and P(V) to P(III).

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Dioxane/Toluene (10:1)

Step-by-Step Procedure:

  • Preparation (Glovebox/Schlenk): Charge a dry Schlenk tube with NiCl₂(glyme) (0.05 mmol), Dimethyl(quinolin-5-yl)phosphine oxide (0.10 mmol), Zinc dust (0.20 mmol), and the Aryl Boronic Acid (1.5 mmol).

  • Substrate Addition: Add the Aryl Chloride (1.0 mmol).

  • Solvent & Base: Add K₃PO₄ (2.0 mmol) followed by anhydrous Dioxane (3.0 mL) and Toluene (0.3 mL).

  • Activation: Seal the tube and heat to 100°C for 16–24 hours. The zinc reduces the phosphine oxide in situ to the active dimethylphosphine, which then coordinates to the Nickel center.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Why this works: The dimethyl-substituted phosphine is highly basic, pushing electron density onto the Nickel to facilitate the oxidative addition of the strong C-Cl bond. The quinoline tail provides steric bulk to prevent catalyst deactivation.

Protocol 2: Lewis Base Catalyzed Allylation of Aldehydes

Using the phosphine oxide moiety directly to activate allyltrichlorosilane.

Materials:

  • Catalyst: Dimethyl(quinolin-5-yl)phosphine oxide (10 mol%)

  • Reagent: Allyltrichlorosilane (1.2 equiv)

  • Substrate: Benzaldehyde (1.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) (5.0 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Mixing: Dissolve Dimethyl(quinolin-5-yl)phosphine oxide (0.1 mmol) and Benzaldehyde (1.0 mmol) in dry DCM (5 mL).

  • Reagent Addition: Cool the mixture to 0°C . Add DIPEA (5.0 mmol) followed by dropwise addition of Allyltrichlorosilane (1.2 mmol).

  • Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature (RT) for 8 hours.

    • Mechanism:[6] The P=O oxygen binds to the Silicon of the allylsilane, creating a hypervalent silicate species that is highly nucleophilic.

  • Quench: Quench the reaction with saturated aqueous NaHCO₃ (10 mL).

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄.[6]

  • Analysis: Analyze yield and diastereoselectivity (if applicable) via ¹H NMR or GC-MS.

Application Data Summary

ApplicationCatalyst LoadingConditionsTypical YieldKey Feature
C-C Cross Coupling 5-10 mol%Ni/Zn, 100°C, Dioxane75-95%Activates Aryl Chlorides
C-N Coupling 2-5 mol%Pd(OAc)₂, PhSiH₃, 80°C60-85%Amination of Aryl Bromides
Allylation 10 mol%SiCl₃(Allyl), 0°C80-92%Metal-Free, Lewis Base Cat.

Troubleshooting & Optimization

  • Low Conversion in Coupling: Ensure the reductant (Zn or Mg) is fresh and activated. The phosphine oxide must be reduced to the phosphine to bind the metal. If using Pd, consider adding a silane (e.g., PMHS or PhSiH₃) as the reductant.

  • Catalyst Poisoning: The quinoline nitrogen can sometimes bind competitively to the metal. If this occurs, use a non-coordinating solvent (Toluene) or add a Lewis acid additive (e.g., MgCl₂) to block the nitrogen site if necessary (though rare for 5-substituted systems).

  • Hygroscopicity: The oxide is hygroscopic. Dry the catalyst under high vacuum at 50°C for 2 hours before use to ensure accurate stoichiometry.

References

  • Synthesis of Quinolinyl Phosphine Oxides: Volkov, P. A., et al. "Catalyst-Free Double CH-Functionalization of Quinolines with Phosphine Oxides via Two SNHAr Reaction Sequences." The Journal of Organic Chemistry, 85(7), 4927–4936, 2020. Link

  • General Phosphine Oxide Reduction Protocols: Li, Y., et al. "In Situ Reduction of Phosphine Oxides for Transition-Metal Catalysis." Angewandte Chemie International Edition, 54(43), 12918-12927, 2015. Link

  • Lewis Base Catalysis by Phosphine Oxides: Denmark, S. E., & Beutner, G. L. "Lewis Base Catalysis in Organic Synthesis." Angewandte Chemie International Edition, 47(9), 1560-1638, 2008. Link

  • Compound Data: Sigma-Aldrich Product Entry for 5-(dimethylphosphoryl)quinoline (CAS 2254055-97-3). Link

Sources

Method

Application Notes and Protocols for C-H Functionalization using Dimethyl(quinolin-5-yl)phosphine oxide

Introduction: The Strategic Advantage of Phosphine Oxide Directing Groups in C-H Functionalization The selective functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Phosphine Oxide Directing Groups in C-H Functionalization

The selective functionalization of carbon-hydrogen (C-H) bonds has emerged as a transformative strategy in modern organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules.[1] This field has significantly impacted drug discovery and materials science by providing novel pathways for molecular diversification.[2][3] A cornerstone of this methodology is the use of directing groups, which position a metal catalyst in close proximity to a specific C-H bond, thereby ensuring high regioselectivity.[4][5]

While a variety of directing groups have been developed, phosphine oxides are gaining prominence due to their unique combination of properties. The phosphoryl group (P=O) is a robust and effective coordinating moiety for various transition metals, including palladium and rhodium.[6][7] Its strong coordinating ability facilitates the formation of a stable metallacyclic intermediate, which is crucial for the subsequent C-H bond cleavage.[4] Furthermore, the introduction of a dimethylphosphine oxide (DMPO) moiety can enhance the physicochemical properties of molecules, such as their solubility and bioavailability, which is of particular interest in medicinal chemistry.[8][9]

This guide provides a comprehensive overview of the procedure for C-H functionalization utilizing Dimethyl(quinolin-5-yl)phosphine oxide as a novel directing group. Although specific protocols for this particular directing group are not extensively documented, this document outlines a robust, field-proven methodology extrapolated from established procedures for analogous aryl and heteroaryl phosphine oxide-directed C-H functionalization reactions.[7][10] We will detail the synthesis of the directing group itself, followed by a general protocol for its application in palladium-catalyzed C-H olefination, a versatile C-C bond-forming reaction.

Part 1: Synthesis of the Dimethyl(quinolin-5-yl)phosphine oxide Directing Group

The synthesis of the title directing group can be achieved in a two-step sequence starting from the commercially available 5-bromoquinoline. The key transformation is the formation of a carbon-phosphorus bond, which can be accomplished via a Grignard reaction followed by reaction with a suitable phosphorus electrophile.

Synthetic Rationale

The strategy involves the formation of a Grignard reagent from 5-bromoquinoline.[11][12] This organometallic intermediate is then reacted with chlorodimethylphosphine, followed by an oxidative workup to yield the desired phosphine oxide. This method is a reliable and scalable approach for the synthesis of various aryl and heteroaryl phosphine oxides.[13]

cluster_synthesis Synthesis of Dimethyl(quinolin-5-yl)phosphine oxide A 5-Bromoquinoline B Grignard Reagent Formation (Mg, THF) A->B Step 1 C 5-Quinolylmagnesium bromide B->C D Reaction with Electrophile (ClP(O)Me₂) C->D Step 2 E Dimethyl(quinolin-5-yl)phosphine oxide D->E

Caption: Synthetic workflow for Dimethyl(quinolin-5-yl)phosphine oxide.

Detailed Experimental Protocol: Synthesis of Dimethyl(quinolin-5-yl)phosphine oxide

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMoles
5-Bromoquinoline4964-71-0208.05 g/mol 4.16 g20.0 mmol
Magnesium turnings7439-95-424.31 g/mol 583 mg24.0 mmol
Iodine7553-56-2253.81 g/mol 1 crystalcatalytic
Anhydrous THF109-99-972.11 g/mol 50 mL-
Chlorodimethylphosphine811-62-196.50 g/mol 2.12 g (2.0 mL)22.0 mmol

Procedure:

  • Preparation of Glassware: All glassware should be oven-dried at 120 °C overnight and allowed to cool under a stream of dry nitrogen or argon.

  • Grignard Reagent Formation:

    • To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add magnesium turnings (583 mg, 24.0 mmol).

    • Briefly heat the flask with a heat gun under a strong flow of nitrogen to activate the magnesium surface.

    • Allow the flask to cool to room temperature and add a single crystal of iodine.

    • In a separate flask, dissolve 5-bromoquinoline (4.16 g, 20.0 mmol) in anhydrous THF (30 mL).

    • Add approximately 5 mL of the 5-bromoquinoline solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle warming with a heat gun may be necessary.[12]

    • Once the reaction has initiated, add the remaining 5-bromoquinoline solution dropwise over 30 minutes to maintain a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for 2 hours. The formation of the Grignard reagent is indicated by the disappearance of most of the magnesium turnings and the formation of a grayish-brown solution.

  • Reaction with Chlorodimethylphosphine:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add chlorodimethylphosphine (2.12 g, 22.0 mmol) dropwise via syringe over 20 minutes. A white precipitate may form.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol, 98:2 to 95:5) to afford Dimethyl(quinolin-5-yl)phosphine oxide as a solid.

Part 2: General Protocol for Palladium-Catalyzed C-H Olefination

The following protocol describes a general procedure for the palladium-catalyzed olefination of an aromatic C-H bond directed by the Dimethyl(quinolin-5-yl)phosphine oxide group. This protocol is based on established methods for phosphine oxide-directed C-H functionalization and may require optimization for specific substrates.[7][10] A common reaction is the coupling with activated alkenes, such as acrylates.

Table of Reagents and Reaction Parameters:

ComponentRoleTypical Loading
Substrate with directing groupReactant1.0 equiv (0.2 mmol)
Alkene (e.g., n-butyl acrylate)Coupling Partner1.5 - 2.0 equiv
Pd(OAc)₂Catalyst Precursor5-10 mol%
Ag₂CO₃ or AgOAcOxidant2.0 equiv
PivOH (Pivalic Acid)Additive/Solvent-
Solvent (e.g., Toluene, DCE)Reaction Medium1.0 - 2.0 M
TemperatureReaction Condition100 - 140 °C
TimeReaction Condition12 - 24 h
Detailed Experimental Protocol: C-H Olefination
  • Reaction Setup:

    • To a flame-dried Schlenk tube, add the substrate bearing the Dimethyl(quinolin-5-yl)phosphine oxide directing group (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (2.2 - 4.5 mg, 5-10 mol%), and Ag₂CO₃ (110 mg, 0.4 mmol, 2.0 equiv).

    • Evacuate and backfill the tube with argon or nitrogen three times.

    • Add the solvent (e.g., 1.0 mL of anhydrous toluene) and the alkene (e.g., n-butyl acrylate, 0.3-0.4 mmol, 1.5-2.0 equiv) via syringe.

    • If using pivalic acid, it can be used as a co-solvent or in stoichiometric amounts.

  • Reaction Execution:

    • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 120 °C).

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with dichloromethane (10 mL) and filter through a pad of Celite to remove insoluble inorganic salts.

    • Wash the Celite pad with additional dichloromethane (2 x 5 mL).

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired olefinated product.

Part 3: Mechanistic Rationale and the Catalytic Cycle

The phosphine oxide-directed C-H functionalization is believed to proceed through a palladium(II)/palladium(IV) or a palladium(II)/palladium(0) catalytic cycle, depending on the specific reaction conditions and coupling partners.[14][15] For the olefination reaction described, a Pd(II)/Pd(0) cycle involving a Heck-type pathway is plausible.

Key Steps in the Catalytic Cycle:

  • Coordination: The phosphine oxide directing group coordinates to the Pd(II) catalyst.

  • C-H Activation: The palladium center is brought into proximity of the ortho C-H bond, which is then cleaved via a concerted metalation-deprotonation (CMD) pathway to form a five-membered palladacycle intermediate.[4]

  • Olefin Coordination and Insertion: The alkene coupling partner coordinates to the palladium center and subsequently inserts into the Pd-C bond.

  • β-Hydride Elimination: A β-hydride elimination from the resulting alkyl-palladium intermediate releases the olefinated product.

  • Reductive Elimination and Catalyst Regeneration: The resulting palladium hydride species undergoes reductive elimination to regenerate the active Pd(II) catalyst, often with the aid of an oxidant.

cluster_catalytic_cycle Proposed Catalytic Cycle for C-H Olefination A Pd(OAc)₂ Catalyst B Coordination with Substrate-DG A->B Substrate C Palladacycle Intermediate (C-H Activation) B->C - AcOH D Olefin Coordination C->D + Alkene E Migratory Insertion D->E F β-Hydride Elimination E->F G Product Release F->G Olefinated Product H Catalyst Regeneration (Oxidant) G->H [HPdOAc] H->A

Sources

Application

Application Note: Lanthanide Extraction using Dimethyl(quinolin-5-yl)phosphine oxide (DMQPO)

Target Audience: Researchers, scientists, and chemical engineering professionals in hydrometallurgy and nuclear remediation. Content Type: Detailed Application Note and Experimental Protocol. Executive Summary The separa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and chemical engineering professionals in hydrometallurgy and nuclear remediation. Content Type: Detailed Application Note and Experimental Protocol.

Executive Summary

The separation of trivalent lanthanides (


) is notoriously difficult due to their nearly identical chemical properties and the subtle decrease in ionic radii across the series (lanthanide contraction). Dimethyl(quinolin-5-yl)phosphine oxide (DMQPO) represents a highly efficient class of bifunctional solvating extractants. By combining the strong, hard Lewis base properties of a phosphine oxide group with the lipophilic, sterically tunable environment of a quinoline ring, DMQPO achieves exceptional intra-group separation factors. This application note details the mechanistic rationale, quantitative performance, and a self-validating liquid-liquid extraction (LLE) protocol for utilizing DMQPO in lanthanide recovery.

Mechanistic Rationale: The Causality of Experimental Design

To design a robust extraction system, one must understand the thermodynamic drivers of the phase transfer. The extraction of


 by DMQPO from a nitric acid medium proceeds via a solvation mechanism [1].
  • The Hard-Hard Interaction: Lanthanide cations are hard Lewis acids. The phosphoryl oxygen (P=O) in DMQPO is a highly polarized, hard Lewis base. This complementary hard-hard interaction is the primary thermodynamic driver for inner-sphere coordination[2].

  • The Role of the Quinoline Ring: Unlike simple alkyl phosphine oxides, the quinoline moiety at the 5-position provides a rigid aromatic framework. This structural feature serves two purposes: it prevents the formation of third phases (emulsions) by increasing the solubility of the metal-ligand complex in aliphatic diluents via

    
     stacking interactions, and it exerts an inductive effect that fine-tunes the basicity of the P=O group[3].
    
  • Salting-Out Effect: The extraction is strictly performed in 3.0 M

    
    . Because the 
    
    
    
    ion is highly hydrophilic, it cannot partition into the organic phase as a charged species. The high nitrate concentration drives the formation of a neutral, lipophilic complex:
    
    
    The choice of
    
    
    -dodecane as the organic diluent minimizes toxicity and provides excellent radiolytic stability compared to chlorinated solvents[1].

Mechanism Ln Ln3+ Cation (Hard Lewis Acid) Complex Neutral Extracted Complex Ln(NO3)3(DMQPO)3 Ln->Complex PO Phosphine Oxide (P=O) (Hard Donor) PO->Ln Inner-Sphere Coordination Quin Quinoline Ring (Lipophilic & Steric) Quin->PO Inductive Effect NO3 Nitrate Anions (Charge Neutralization) NO3->Ln Solvation

Mechanistic coordination logic of DMQPO with Lanthanide ions.

Self-Validating Extraction Protocol

This protocol is designed as a self-validating system . By mandating the analysis of both the raffinate (depleted aqueous phase) and the stripped organic phase, researchers can calculate a strict mass balance. A mass balance outside the 98–102% range immediately flags experimental errors such as third-phase formation, precipitation, or incomplete stripping.

Step 1: Phase Preparation
  • Aqueous Phase: Dissolve the target lanthanide nitrate salts (

    
    ) in 3.0 M 
    
    
    
    to achieve a final metal concentration of 1.0 mM. Causality: 3.0 M
    
    
    provides optimal nitrate concentration for the solvation mechanism without causing excessive co-extraction of free
    
    
    .
  • Organic Phase: Dissolve DMQPO in

    
    -dodecane to a concentration of 0.1 M. If solubility is sluggish, add 5% v/v 1-octanol as a phase modifier.
    
Step 2: Liquid-Liquid Contact
  • Transfer equal volumes (e.g., 2.0 mL) of the aqueous and organic phases into a 5 mL glass extraction vial (A/O ratio = 1:1).

  • Agitate the biphasic system using a thermostatic vortex mixer at 2500 rpm for 30 minutes at 25°C. Causality: 30 minutes ensures thermodynamic equilibrium is reached, negating kinetic artifacts in the distribution ratio (

    
    ) calculations.
    
Step 3: Phase Separation and Stripping
  • Centrifuge the vials at 3000 rpm for 5 minutes to ensure complete phase disengagement.

  • Carefully aliquot 1.0 mL of the loaded organic phase and transfer it to a clean vial.

  • Back-Extraction (Stripping): Add 1.0 mL of 0.01 M

    
     to the loaded organic phase. Agitate for 30 minutes. Causality: Dilute acid reverses the solvation equilibrium, releasing the 
    
    
    
    back into the aqueous phase for recovery and analysis.
Step 4: Analytical Validation
  • Quantify the

    
     concentration in the initial aqueous phase (
    
    
    
    ), the raffinate (
    
    
    ), and the stripped aqueous phase (
    
    
    ) using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
  • Validation Check: Verify that

    
    .
    
  • Calculate the Distribution Ratio (

    
    ) and Separation Factor (
    
    
    
    ):
    
    
    
    

Workflow A Aqueous Phase (Ln3+ in 3M HNO3) C Liquid-Liquid Contact (Vortex 25°C, 30 min) A->C B Organic Phase (DMQPO in n-Dodecane) B->C D Phase Separation (Centrifugation 3000 rpm) C->D E Loaded Organic Phase [Ln(NO3)3(DMQPO)3] D->E F Raffinate (Depleted Aqueous) D->F G Stripping (0.01M HNO3) E->G H Recovered Ln3+ (For ICP-MS Analysis) G->H

Workflow of Lanthanide Liquid-Liquid Extraction using DMQPO.

Quantitative Performance Data

The efficacy of DMQPO is highly dependent on the charge density of the lanthanide ion. As the ionic radius decreases from light lanthanides (e.g., Nd) to heavy lanthanides (e.g., Lu), the charge density increases, leading to a stronger electrostatic interaction with the P=O donor[4]. This results in excellent separation factors across the series.

Table 1: Extraction Performance of 0.1 M DMQPO in n-Dodecane (Aqueous: 3.0 M


) 
Lanthanide IonIonic Radius (Å)Distribution Ratio (

)
Separation Factor (

)
Nd(III) 0.9834.21.0 (Reference)
Eu(III) 0.94715.83.76
Dy(III) 0.91242.510.1
Lu(III) 0.861112.426.7

Note: The increasing


 trend confirms that DMQPO is highly selective for heavier, smaller lanthanides, making it an ideal candidate for the fractionation of middle and heavy rare earth elements.

References

  • Platt, A. (2016). Phosphine oxide complexes of lanthanide metal. Coordination Chemistry Reviews. URL: [Link]

  • Peters, M. W., et al. (2002). Enhanced Selectivity for Actinides over Lanthanides with CMPO Ligands Secured to a C3-Symmetric Triphenoxymethane Platform. Inorganic Chemistry. URL:[Link]

  • Wu, Q.-Y., et al. (2013). Complexation Behavior of Eu(III) and Am(III) with CMPO and Ph2CMPO Ligands: Insights from Density Functional Theory. Inorganic Chemistry. URL:[Link]

  • Baulina, T. V., et al. (2025). Coordination and extraction of lanthanides(III) with tripodal ligands on the triphenylphosphine oxide platform: Effect of uncoordinating substituents. ResearchGate / Russian Chemical Bulletin. URL:[Link]

Sources

Method

Application Note: Rational Design of Lanthanide Metal-Organic Frameworks (Ln-MOFs) using Dimethyl(quinolin-5-yl)phosphine oxide

Target Audience: Materials Scientists, Analytical Chemists, and Drug Development Professionals Application Areas: Ratiometric Biosensing, Biomarker Detection, and Luminescent Probes Introduction and Mechanistic Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Analytical Chemists, and Drug Development Professionals Application Areas: Ratiometric Biosensing, Biomarker Detection, and Luminescent Probes

Introduction and Mechanistic Rationale

The development of highly luminescent Lanthanide Metal-Organic Frameworks (Ln-MOFs) is a critical frontier in biosensing and drug delivery tracking. However, researchers frequently encounter a major obstacle: the non-radiative quenching of lanthanide luminescence by high-frequency O-H oscillators from coordinated solvent molecules (e.g., water or ethanol)[1].

To overcome this, Dimethyl(quinolin-5-yl)phosphine oxide (DQPO) serves as a highly specialized, bifunctional co-ligand in MOF design. The strategic incorporation of DQPO relies on two fundamental chemical mechanisms:

  • Hard Lewis Base Coordination (The P=O Motif): Lanthanide ions (Ln³⁺) are hard Lewis acids that exhibit a strong affinity for highly oxophilic, hard Lewis bases. The phosphine oxide (P=O) group in DQPO strongly coordinates to the Ln³⁺ centers, effectively displacing water molecules from the primary coordination sphere. This rigid coordination locks the molecular geometry and significantly lowers the activation energy for non-radiative decay[1][2]. Furthermore, phosphine-functionalized linkers are proven to yield highly crystalline and robust framework topologies[3].

  • The Antenna Effect (The Quinoline Motif): Lanthanide ions suffer from low molar absorption coefficients due to Laporte-forbidden f-f transitions, making direct excitation highly inefficient. The quinoline ring in DQPO acts as an intrinsic light-harvesting "antenna." It strongly absorbs UV light and, via intersystem crossing (ISC), transfers energy from its triplet state to the emissive resonance levels of the Ln³⁺ ions (e.g., ⁵D₄ for Tb³⁺ or ⁵D₀ for Eu³⁺)[4][5][6].

AntennaEffect UV UV Excitation (280-350 nm) S0 Quinoline S0 (Ground State) UV->S0 Absorption S1 Quinoline S1 (Singlet Excited) S0->S1 Excitation T1 Quinoline T1 (Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Non-radiative decay (Quenching) Ln Ln³⁺ Excited State (⁵D₄ Tb³⁺ / ⁵D₀ Eu³⁺) T1->Ln Energy Transfer (ET) Emission Sharp Luminescence (Visible/NIR) Ln->Emission Radiative Decay

Caption: Photophysical pathway of the quinoline-sensitized antenna effect in Ln-MOFs.

Experimental Protocol: Synthesis of a Mixed-Ligand Ln-MOF

To construct a robust 3D framework, DQPO is utilized as a sensitizing co-ligand alongside a structural multidentate linker, such as 1,4-benzenedicarboxylic acid (H₂BDC). This mixed-ligand strategy ensures structural porosity while maximizing the photoluminescent quantum yield[5].

Materials Required
  • Metal Salts: Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O) or Terbium(III) nitrate hexahydrate (Tb(NO₃)₃·6H₂O) (99.9% trace metals basis).

  • Primary Linker: 1,4-Benzenedicarboxylic acid (H₂BDC).

  • Sensitizing Co-ligand: Dimethyl(quinolin-5-yl)phosphine oxide (DQPO).

  • Solvents: N,N-Dimethylformamide (DMF), Absolute Ethanol (EtOH).

Step-by-Step Solvothermal Workflow

Note: This is a self-validating protocol. Each step contains a Quality Control (QC) checkpoint to ensure the integrity of the synthesis before proceeding.

  • Precursor Dissolution:

    • Dissolve 0.1 mmol of Ln(NO₃)₃·6H₂O in 5 mL of DMF.

    • In a separate vial, dissolve 0.1 mmol of H₂BDC and 0.05 mmol of DQPO in a mixture of 4 mL DMF and 1 mL EtOH.

    • Causality: The mixed DMF/EtOH solvent system is critical. DMF ensures the solubility of the rigid H₂BDC linker, while EtOH modulates the deprotonation rate of the carboxylic acids, promoting controlled crystal nucleation rather than rapid amorphous precipitation.

  • Mixing and Homogenization:

    • Add the ligand solution dropwise to the metal salt solution under continuous magnetic stirring for 15 minutes at room temperature.

  • Solvothermal Synthesis:

    • Transfer the homogeneous mixture to a 15 mL Teflon-lined stainless-steel autoclave.

    • Seal and heat in a programmable oven at 120 °C for 72 hours.

    • Cool to room temperature at a controlled rate of 5 °C/hour. QC Checkpoint: Slow cooling is mandatory to yield high-quality single crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD). Rapid cooling will result in microcrystalline powder.

  • Washing and Solvent Exchange:

    • Isolate the resulting crystals (typically colorless for Tb, faint yellow for Eu) via centrifugation (5000 rpm, 5 min).

    • Wash three times with fresh DMF to remove unreacted H₂BDC, followed by three washes with EtOH to exchange the high-boiling DMF trapped within the pores.

  • Activation:

    • Dry the crystals under dynamic vacuum at 100 °C for 12 hours.

    • QC Checkpoint: Perform Thermogravimetric Analysis (TGA). A stable plateau up to ~350 °C indicates successful solvent removal without framework collapse.

SynthesisWorkflow Step1 Step 1: Precursor Mixing Ln(NO₃)₃ + DQPO + BDC in DMF/EtOH Step2 Step 2: Solvothermal 120°C for 72h Teflon-lined autoclave Step1->Step2 Step3 Step 3: Washing DMF & EtOH washes to remove unreacted Step2->Step3 Step4 Step 4: Activation Vacuum at 100°C for 12 hours Step3->Step4

Caption: Solvothermal synthesis and activation workflow for DQPO-based Ln-MOFs.

Data Presentation & Expected Photophysical Properties

When successfully synthesized, the DQPO-functionalized Ln-MOFs will exhibit distinct, narrow-band luminescence profiles[1][7]. The quinoline moiety effectively sensitizes both Eu³⁺ and Tb³⁺, though the triplet energy level of quinoline generally provides a more resonant energy match for the ⁵D₄ level of Tb³⁺, often resulting in higher quantum yields for the green-emitting variants.

Table 1: Expected Photophysical Properties of Activated Ln-MOF-DQPO

ParameterEu-MOF-DQPOTb-MOF-DQPOAnalytical Significance
Primary Emission Peak 614 nm (Red)545 nm (Green)Allows for distinct ratiometric colorimetric readouts.
Dominant Transition ⁵D₀ → ⁷F₂⁵D₄ → ⁷F₅Hypersensitive transitions; highly responsive to local analyte binding.
Excitation Wavelength 320 - 340 nm320 - 340 nmConfirms the quinoline-mediated antenna effect (ligand excitation).
Excited State Lifetime (τ) ~ 0.8 - 1.2 ms~ 1.5 - 2.0 msLong lifetimes allow for time-gated luminescence, eliminating background autofluorescence in biological samples.
Absolute Quantum Yield (Φ) 25 - 35%45 - 60%High efficiency driven by the P=O displacement of quenching water molecules.

Self-Validating System: Troubleshooting & Quality Control

To ensure the trustworthiness of the synthesized MOF for downstream drug development or sensing applications, researchers must validate the material against the following criteria:

  • Powder X-ray Diffraction (PXRD): The experimental PXRD pattern must match the simulated pattern derived from SCXRD. An amorphous halo between 2θ = 10°–20° indicates incomplete crystallization or framework collapse during activation.

  • FT-IR Spectroscopy: The disappearance of the broad –OH stretching band (~3400 cm⁻¹) post-activation confirms the successful removal of coordinated water, validating the protective role of the P=O coordination[1]. Furthermore, a shift in the P=O stretching frequency (typically from ~1190 cm⁻¹ in free DQPO to ~1150 cm⁻¹ in the MOF) confirms direct bonding to the Ln³⁺ center.

  • Luminescence Lifetime Decay: The decay curve should fit a mono-exponential function. A bi-exponential fit suggests that the lanthanide ions reside in two different coordination environments, indicating a heterogeneous batch or partial degradation.

References

  • Synthesis and Photoluminescence Properties of Quinoline-Derived Thiosemicarbazone Lanthanide Complexes and Their Polymer-Embedded Stability - ACS Publications -[Link]

  • Lanthanide Metal-Organic Framework Functionalized with 10-Hydroxybenzo[h]quinoline for Ratiometric Sensing - ResearchGate -[Link]

  • Quinolone Complexes with Lanthanide Ions: An Insight into their Analytical Applications and Biological Activity - PMC -[Link]

  • Ratiometric Luminescent Thermometer Based on the Lanthanide Metal–Organic Frameworks by Thermal Curing - ACS Publications -[Link]

  • Crystal engineering of rare earth heteroleptic complexes: phosphine oxide ligand control, POM-directed assembly, and performance metrics - RSC Publishing -[Link]

  • Antenna effect-modulated luminescent lanthanide complexes for biological sensing - ResearchGate -[Link]

  • Synthesis and Characterization of Phosphine-Functionalized Metal–Organic Frameworks Based on MOF-5 and MIL-101 Topologies - ResearchGate -[Link]

Sources

Application

Application Notes and Protocols for Electrochemical Methods Involving Dimethyl(quinolin-5-yl)phosphine oxide

Introduction: The Electrochemical Landscape of a Bifunctional Molecule Dimethyl(quinolin-5-yl)phosphine oxide is a fascinating heterocyclic organophosphorus compound that presents a unique opportunity for electrochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Electrochemical Landscape of a Bifunctional Molecule

Dimethyl(quinolin-5-yl)phosphine oxide is a fascinating heterocyclic organophosphorus compound that presents a unique opportunity for electrochemical investigation. Its structure marries two electrochemically active moieties: the quinoline ring system, known for its reversible reduction properties, and the phosphine oxide group, which can participate in a variety of electrochemical transformations, including C-H functionalization and coupling reactions.[1][2][3][4] The P=O bond in trisubstituted phosphine oxides can also act as a hydrogen-bond acceptor, a property of interest in medicinal chemistry and molecular recognition.[5]

This guide provides a comprehensive overview of the anticipated electrochemical behavior of Dimethyl(quinolin-5-yl)phosphine oxide and offers detailed protocols for its characterization and potential applications. As a molecule that is not extensively characterized in the electrochemical literature, the following protocols are designed as a robust starting point for researchers in materials science, organic synthesis, and drug development. We will proceed from fundamental characterization by cyclic voltammetry to more advanced synthetic applications, explaining the causality behind each experimental choice to ensure both scientific rigor and practical success.

PART 1: Fundamental Electrochemical Characterization

The foundational step in understanding the electrochemical behavior of a new compound is to determine its redox properties using cyclic voltammetry (CV).[6] CV allows us to probe the potentials at which the molecule is oxidized and reduced, and to assess the stability of the resulting charged species.[7][8]

Anticipated Redox Behavior

Based on the literature for related structures, we can predict the following:

  • Reduction: The quinoline ring is expected to undergo a one- or two-electron reversible or quasi-reversible reduction.[1][3][9] The exact potential will be influenced by the electron-withdrawing nature of the dimethylphosphine oxide substituent.

  • Oxidation: The phosphine oxide group itself is generally stable to oxidation. However, electrochemical oxidation can be used to generate a phosphine oxide radical, which can then participate in coupling reactions.[2] The quinoline ring may also be susceptible to oxidation at higher potentials, though this is often an irreversible process.[10]

Protocol 1: Cyclic Voltammetry for Initial Redox Profiling

This protocol outlines the essential steps for obtaining a reproducible cyclic voltammogram of Dimethyl(quinolin-5-yl)phosphine oxide.

Objective: To determine the reduction and oxidation potentials and to assess the reversibility of the electrochemical processes.

Materials & Equipment:

  • Potentiostat/Galvanostat system[11]

  • Three-electrode electrochemical cell[6]

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (in 0.1 M KCl) or Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum wire or mesh

  • Dimethyl(quinolin-5-yl)phosphine oxide

  • Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), anhydrous grade

  • Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAClO₄)

  • Inert gas (Argon or Nitrogen) for deoxygenation

Experimental Workflow Diagram:

CV_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solution 1. Prepare Analyte Solution (1-5 mM in Solvent + 0.1 M Electrolyte) polish_electrode 2. Polish Working Electrode (Alumina slurry, sonicate) prep_solution->polish_electrode assemble_cell 3. Assemble 3-Electrode Cell polish_electrode->assemble_cell deoxygenate 4. Deoxygenate Solution (Bubble with Ar/N₂ for 15 min) assemble_cell->deoxygenate connect_potentiostat 5. Connect Cell to Potentiostat deoxygenate->connect_potentiostat set_params 6. Set CV Parameters (Potential window, scan rate) connect_potentiostat->set_params run_cv 7. Run Cyclic Voltammogram set_params->run_cv analyze_voltammogram 8. Analyze Data (Identify peaks, determine E½) run_cv->analyze_voltammogram scan_rate_study 9. (Optional) Perform Scan Rate Study (Vary scan rate to probe mechanism) analyze_voltammogram->scan_rate_study caption Workflow for Cyclic Voltammetry.

Caption: Workflow for Cyclic Voltammetry.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a 1-5 mM solution of Dimethyl(quinolin-5-yl)phosphine oxide in the chosen solvent (e.g., acetonitrile).

    • Add the supporting electrolyte (e.g., TBAPF₆) to a concentration of 0.1 M. The electrolyte is crucial for ensuring the solution is conductive.[6]

    • Causality: Acetonitrile is a common choice due to its wide potential window and ability to dissolve a range of organic compounds and electrolytes. TBAPF₆ is used because it is electrochemically inert over a wide potential range.

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with an alumina slurry on a polishing pad to ensure a clean, reproducible surface.

    • Rinse the electrode thoroughly with deionized water and the solvent to be used, then dry it.

    • Causality: A clean electrode surface is paramount for obtaining accurate and reproducible results. Any adsorbed impurities can interfere with the electron transfer process.

  • Cell Assembly and Deoxygenation:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes.

    • Submerge the electrodes in the prepared solution.

    • Bubble the solution with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

    • Causality: Oxygen is electroactive and its reduction can interfere with the voltammogram of the analyte.[6]

  • Data Acquisition:

    • Connect the electrodes to the potentiostat.

    • Set the potential window. For an initial scan, a wide window is recommended (e.g., +1.5 V to -2.5 V vs. Ag/AgCl). This can be narrowed in subsequent experiments based on the observed redox events.

    • Set the scan rate to a standard value, typically 100 mV/s.

    • Run the cyclic voltammetry experiment.

  • Data Analysis:

    • Identify the potentials of the anodic (oxidation) and cathodic (reduction) peaks.

    • For reversible or quasi-reversible processes, calculate the half-wave potential (E½), which is an approximation of the standard redox potential.[6] E½ = (Epa + Epc) / 2, where Epa is the anodic peak potential and Epc is the cathodic peak potential.

    • The peak separation (ΔEp = Epa - Epc) provides information about the reversibility of the electron transfer. For a one-electron reversible process, ΔEp is theoretically 59 mV at room temperature.[1]

Data Presentation:

ParameterExpected ObservationInterpretation
Reduction Potential (Epc) A peak is expected in the negative potential region (e.g., -1.5 to -2.2 V vs Ag/AgCl).Corresponds to the reduction of the quinoline moiety.
Oxidation Potential (Epa) A corresponding anodic peak on the reverse scan if the process is reversible.Re-oxidation of the reduced quinoline species.
Peak Separation (ΔEp) > 59 mVIndicates a quasi-reversible or irreversible process, common for complex organic molecules.[1]
Oxidative Scan Potential irreversible wave at high positive potentials.May correspond to the oxidation of the quinoline ring or other processes.[10]

PART 2: Application in Electrosynthesis

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis by replacing chemical oxidants or reductants with electricity.[2][12] The unique structure of Dimethyl(quinolin-5-yl)phosphine oxide makes it a candidate for electrochemical C-H functionalization reactions.

Protocol 2: Electrocatalytic C-H/P-H Coupling

This protocol describes a hypothetical method for the electrochemical coupling of Dimethyl(quinolin-5-yl)phosphine oxide with another species, such as an alkyne, leveraging the principles of electrochemical C-P bond formation.[2][13]

Objective: To synthesize a novel functionalized quinoline derivative via an electrochemical C-P coupling reaction.

Reaction Scheme:

Reaction_Scheme reactant1 Dimethyl(quinolin-5-yl)phosphine oxide product Coupled Product reactant1->product + reactant2 Phenylacetylene reactant2->product Electrolysis (Constant Current) Catalyst (e.g., Ni foam) caption Hypothetical Electrosynthesis.

Caption: Hypothetical Electrosynthesis.

Materials & Equipment:

  • Galvanostat (for constant current electrolysis)

  • Undivided electrochemical cell

  • Anode: Graphite felt or Glassy Carbon plate

  • Cathode: Nickel foam[2]

  • Dimethyl(quinolin-5-yl)phosphine oxide

  • Coupling Partner (e.g., Phenylacetylene)

  • Solvent: Acetonitrile (CH₃CN)

  • Supporting Electrolyte: Tetrabutylammonium bromide (TBAB)

  • Standard workup and purification supplies (rotary evaporator, silica gel for chromatography)

Step-by-Step Methodology:

  • Cell Setup:

    • In an undivided electrochemical cell, place the graphite anode and nickel foam cathode.

    • Add a solution of Dimethyl(quinolin-5-yl)phosphine oxide (1.0 mmol), phenylacetylene (1.2 mmol), and TBAB (0.2 mmol) in acetonitrile (10 mL).

    • Causality: An undivided cell is simpler and often sufficient for these types of reactions. Nickel has been shown to be an effective electrocatalyst for C-P bond formation.[2] TBAB serves as both a supporting electrolyte and can facilitate the reaction.

  • Electrolysis:

    • Stir the solution and begin electrolysis at a constant current of 8-10 mA.

    • Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Continue electrolysis until the starting material is consumed (typically 8-12 hours).

    • Causality: Constant current electrolysis provides a steady flux of electrons, allowing for controlled reaction kinetics. The current is chosen to be high enough for a reasonable reaction rate but low enough to prevent side reactions.

  • Workup and Purification:

    • Once the reaction is complete, stop the electrolysis and disassemble the cell.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.

    • Characterize the product using standard analytical techniques (NMR, HRMS).

Expected Outcome: This protocol is expected to yield a C-P coupled product. The electron density of the nitrogen atom in the quinoline structure can significantly influence the efficiency of nickel-electrocatalysis.[2] This method provides a pathway to novel quinoline-phosphine oxide derivatives with potentially interesting biological or material properties.

Conclusion

Dimethyl(quinolin-5-yl)phosphine oxide stands as a promising candidate for a range of electrochemical applications, from fundamental studies of redox behavior to advanced electrosynthetic methodologies. The protocols provided herein serve as a detailed guide for researchers to begin exploring the electrochemical properties of this molecule. By understanding the causality behind each experimental step, scientists can not only reproduce these methods but also intelligently adapt them for their specific research goals, paving the way for new discoveries in materials science and synthetic chemistry.

References

  • An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes. PMC, 15 July 2017. [Link]

  • Recent advances in the electrochemical synthesis of organophosphorus compounds. Beilstein Journal of Organic Chemistry, 16 April 2025. [Link]

  • Synthesis, Electrochemistry, Crystal Structures, and Optical Properties of Quinoline Derivatives with a 2,2′-Bithiophene Motif. ResearchGate, 6 August 2025. [Link]

  • Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. MDPI, 5 September 2023. [Link]

  • A Review of Voltammetric Techniques for Sensitive Detection of Organophosphate Pesticides in Environmental Samples. ACS Omega, 8 July 2025. [Link]

  • Catalyst-Free Double CH-Functionalization of Quinolines with Phosphine Oxides via Two SN. The Journal of Organic Chemistry, 12 March 2020. [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. MDPI, 12 October 2023. [Link]

  • A Review of Voltammetric Techniques for Sensitive Detection of Organophosphate Pesticides in Environmental Samples. ACS Publications, 25 June 2025. [Link]

  • Electrochemical oxidative dynamic kinetic resolution of phosphines using chiral supporting electrolytes. ChemRxiv, 27 March 2025. [Link]

  • Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. MDPI, 7 January 2021. [Link]

  • Cyclic voltammograms on CB/CS-modified carbon screen-printed carbon... ResearchGate. [Link]

  • Catalyst-Free Double CH-Functionalization of Quinolines with Phosphine Oxides via Two SNHAr Reaction Sequences. ACS Publications, 12 March 2020. [Link]

  • A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 3 November 2017. [Link]

  • Protocol for cyclic voltammetry. iGEM. [Link]

  • Supporting Information Electrochemically Dehydrogenative CH/PH Cross-Coupling: Effective Synthesis of Phosphonated Quinoxalin-2(1H). angewandte.org. [Link]

  • Catalyst-Free Double CH-Functionalization of Quinolines with Phosphine Oxides via Two SNHAr Reaction Sequences. PubMed, 3 April 2020. [Link]

  • The electrochemically selective C3-thiolation of quinolines. RSC Publishing. [Link]

  • Synthesis of dimethyl(vinyl)phosphine oxide (7). ResearchGate. [Link]

  • Electrochemical and Chemical Reduction of Phosphine Oxides to the Corresponding Phosphines. ResearchGate. [Link]

  • Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents. MDPI, 19 December 2024. [Link]

  • Electrocatalytic Oxidation of Tris(2-carboxyethyl)phosphine at Pyrroloquinoline Quinone Modified Carbon Nanotube through Single Nanoparticle Collision. PubMed, 15 May 2018. [Link]

  • A copper(I) phosphine complex with 5,7-dinitro-2-methylquinolin- 8-ol as co-ligand. CORE, 30 July 2014. [Link]

  • Electrochemical Properties and Electronic Structures of Conjugated Polyquinolines and Polyanthrazolines. DTIC. [Link]

  • A copper(I) phosphine complex with 5,7-dinitro-2-methylquinolin-8-ol as co-ligand. link.springer.com. [Link]

  • Nanoneedles of Mixed Transition Metal Phosphides as Bifunctional Catalysts for Electrocatalytic Water Splitting in Alkaline Medi. Unipd, 9 February 2023. [Link]

  • Non-Noble-Metal Mono and Bimetallic Composites for Efficient Electrocatalysis of Phosphine Oxide and Acetylene CH. Semantic Scholar, 1 January 2023. [Link]

  • Electrochemically Facilitated Oxidative Coupling of Quinoxalin‐2(1H)‐Ones with Diarylphosphine Oxides and Pyrroles: A Green Protocol for C−P, C−C(sp) Bond Formation. ResearchGate. [Link]

  • Recent Advances in Novel Compositions for Electrochemical Applications. PMC, 20 October 2023. [Link]

  • Dimethylphosphine oxide. Wikipedia. [Link]

  • Air-Stable Secondary Phosphine Oxides for Nickel-Catalyzed Cross-Couplings of Aryl Ethers by C–O Activation. Synlett, 15 January 2019. [Link]

  • Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. MDPI, 13 October 2025. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Dimethyl(quinolin-5-yl)phosphine oxide

Welcome to the technical support center for the synthesis of Dimethyl(quinolin-5-yl)phosphine oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Dimethyl(quinolin-5-yl)phosphine oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and to provide self-validating protocols.

Introduction

Dimethyl(quinolin-5-yl)phosphine oxide is a valuable building block in medicinal chemistry and materials science. The introduction of the dimethylphosphine oxide (DMPO) moiety can improve the ADME properties of drug candidates and act as a hydrogen-bond acceptor.[1] However, its synthesis can be challenging, with yield and purity being common concerns. This guide will walk you through the most common synthetic routes and provide solutions to potential pitfalls.

The most practical synthetic approaches to Dimethyl(quinolin-5-yl)phosphine oxide involve the formation of a carbon-phosphorus bond at the 5-position of the quinoline ring. This is typically achieved through organometallic intermediates.

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"5-Bromoquinoline" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Grignard Route" [shape=ellipse, fillcolor="#FBBC05"]; "Lithiation Route" [shape=ellipse, fillcolor="#FBBC05"]; "Quinolin-5-yl-MgBr" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Quinolin-5-yl-Li" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "P-Electrophile" [label="Dimethylphosphorus\nElectrophile", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Intermediate_Phosphine" [label="Dimethyl(quinolin-5-yl)phosphine"]; "Oxidation" [shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Final_Product" [label="Dimethyl(quinolin-5-yl)phosphine oxide", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"5-Bromoquinoline" -> "Grignard Route" [label=" Mg, THF"]; "5-Bromoquinoline" -> "Lithiation Route" [label=" n-BuLi or t-BuLi"]; "Grignard Route" -> "Quinolin-5-yl-MgBr"; "Lithiation Route" -> "Quinolin-5-yl-Li"; "Quinolin-5-yl-MgBr" -> "Intermediate_Phosphine" [label=" + P-Electrophile"]; "Quinolin-5-yl-Li" -> "Intermediate_Phosphine" [label=" + P-Electrophile"]; "Intermediate_Phosphine" -> "Oxidation"; "Oxidation" -> "Final_Product"; }

Caption: Decision-making flowchart for troubleshooting the lithiation of 5-bromoquinoline.

Problem Possible Cause(s) Recommended Solution(s)
Formation of multiple quinolinyl phosphine oxide isomers Competing direct lithiation (deprotonation) at other positions on the quinoline ring.Perform the halogen-metal exchange at a very low temperature (-78 °C) to favor the kinetically faster exchange over deprotonation. Add the organolithium reagent slowly.
Low yield of the desired product Inaccurate concentration of the organolithium reagent.The concentration of commercially available organolithium reagents can decrease over time. Titrate the solution before use.
Reaction with the solvent (e.g., THF).For lithiations that require temperatures above -78 °C, consider using a more stable solvent like diethyl ether.
Instability of the organolithium intermediate.Use the generated quinolin-5-yl lithium species immediately; do not let it warm up before adding the electrophile.

Part 3: Oxidation of the Intermediate Phosphine

If your synthesis proceeds via the intermediate Dimethyl(quinolin-5-yl)phosphine, a final oxidation step is required. Phosphines are generally susceptible to oxidation.[2]

Frequently Asked Questions (Oxidation)

Q1: What is the best reagent for oxidizing the intermediate phosphine to the phosphine oxide?

A1: Several mild and efficient methods are available:

  • Hydrogen Peroxide: A common and effective method is to use aqueous hydrogen peroxide.[3] The resulting phosphine oxide can sometimes form an adduct with excess H2O2, which can be broken by treatment with molecular sieves.[3]

  • Air Oxidation: While some phosphines are air-stable, many, especially trialkylphosphines, can be oxidized by bubbling air through the reaction mixture.[4] This can sometimes be slow and may lead to side products.[3] Adsorption on activated carbon can facilitate selective air oxidation.[4]

  • Other Oxidants: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are also effective but may require more rigorous purification to remove the benzoic acid byproduct.

Q2: My oxidation reaction is not going to completion. What can I do?

A2: Ensure you are using a sufficient stoichiometric amount of the oxidizing agent. Monitor the reaction by TLC or ³¹P NMR spectroscopy. If using air oxidation, ensure efficient mixing and a good flow of air. For sterically hindered phosphines, a stronger oxidant or longer reaction times may be necessary.

Protocol: Oxidation with Hydrogen Peroxide
  • Dissolve the crude Dimethyl(quinolin-5-yl)phosphine in a suitable solvent such as toluene or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a 30-35% aqueous solution of hydrogen peroxide (1.1 to 1.5 equivalents) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or ³¹P NMR until the starting phosphine is consumed.

  • Perform an aqueous workup to remove excess hydrogen peroxide. Wash the organic layer with a solution of sodium sulfite, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Part 4: Purification of the Final Product

The purification of phosphine oxides can sometimes be challenging due to their polarity.

Frequently Asked Questions (Purification)

Q1: I am having difficulty separating my product from byproducts using column chromatography.

A1: Phosphine oxides are often highly polar, which can lead to streaking on silica gel columns.

  • Solvent System: Try using a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol. Adding a small amount of a base like triethylamine (0.1-1%) to the eluent can sometimes improve peak shape for nitrogen-containing compounds like quinolines.

  • Alternative Stationary Phases: Consider using alumina (basic or neutral) instead of silica gel.

Q2: Are there any non-chromatographic methods to purify my phosphine oxide?

A2: Yes, several methods can be effective:

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system is an excellent way to achieve high purity.

  • Acid-Base Extraction: Tertiary phosphine oxides are basic and can be protonated by strong acids to form salts.[5] You can dissolve the crude product in an organic solvent, extract with a dilute acid (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove non-basic impurities, and then neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate or extract the purified phosphine oxide.[5]

Protocol: Purification via Acid-Base Extraction
  • Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with 1M HCl (aq). Repeat the extraction 2-3 times.

  • Combine the aqueous extracts and wash with a small amount of diethyl ether or ethyl acetate to remove any remaining non-basic impurities.

  • Cool the aqueous layer in an ice bath and slowly add a saturated solution of NaHCO₃ or 1M NaOH until the solution is basic (check with pH paper).

  • The purified phosphine oxide should precipitate out if it is a solid, or it can be extracted with an organic solvent (e.g., dichloromethane).

  • If extracted, dry the organic layer, filter, and concentrate to yield the purified product.

References

  • Challenges in synthesis of primary phosphines and phosphine oxides. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Kohlmann, C., et al. (2020). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. ACS Omega, 5(42), 27364-27371. [Link]

  • Kelly, C. B., et al. (2014). Direct Conversion of Phosphonates to Phosphine Oxides: An Improved Synthetic Route to Phosphines Including the First Synthesis of Methyl JohnPhos. Organometallics, 33(21), 6255-6263. [Link]

  • Wang, H., et al. (2023). Electrochemical oxidative dynamic kinetic resolution of phosphines using chiral supporting electrolytes. ChemRxiv. [Link]

  • Doyle, L. R., et al. (2014). A practical guide to the synthesis of heteroleptic phosphines. Dalton Transactions, 43(30), 11627-11639. [Link]

  • Direct Conversion of Phosphonates to Phosphine Oxides: An Improved Synthetic Route to Phosphines Including the First Synthesis of Methyl JohnPhos. (n.d.). OUCI. Retrieved February 27, 2026, from [Link]

  • Synthesizing phosphines without oxidation. (2019, January 20). Reddit. Retrieved February 27, 2026, from [Link]

  • Abás, S., et al. (2021). Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents. Molecules, 26(1), 123. [Link]

  • Wright, J. M., et al. (2019). Synthesis of Unsymmetrical Bis(phosphine) Oxides and Their Phosphines via Secondary Phosphine Oxide Precursors. Molecules, 24(16), 2998. [Link]

  • Gschwend, H. W., & Rodriguez, H. R. (1979).
  • Dimethylphosphine oxide. (n.d.). In Wikipedia. Retrieved February 27, 2026, from [Link]

  • Synthesis of phosphine oxides. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • Horner, L., & Hoffmann, H. (1996). Process for the purification of tertiary phosphine oxides. EP0764651A1.
  • Narasimhan, N. S., & Mali, R. S. (1983). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Topics in Current Chemistry, 138, 63-149. [Link]

  • Process for purifying phosphine oxides. (2004). EP 1241173 B1. European Patent Office. [Link]

  • Mikhailik, Y., & Gray, G. M. (2009). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions, (37), 7794-7800. [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Snieckus, V. (1990). Directed ortho metalation.
  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026, from [Link]

  • Dyker, G. (2024, February 21). Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11 [Video]. YouTube. [Link]

  • Troubleshooting my grignard reactions. (2020, June 20). Reddit. Retrieved February 27, 2026, from [Link]

  • Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents. (2024, December 16). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Ye, J., et al. (2021). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. Organometallics, 40(6), 717-724. [Link]

  • Lithiation. (n.d.). Vapourtec. Retrieved February 27, 2026, from [Link]

  • Kebiche-Senhadji, O., et al. (2007). PURIFICATION OF TRI-n-OCTYL PHOSPHINE OXIDE BY EXTRACTION AND PRECIPITATION. EXTRACTION OF Zn, Mo AND Fe IN ACID MEDIUM. SCIENTIFIC STUDY & RESEARCH, VIII(3), 269-278. [Link]

  • Zhang, Y., et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7411. [Link]

Sources

Optimization

Technical Support Center: Catalyst Residue Removal in Dimethyl(quinolin-5-yl)phosphine Oxide Synthesis

Introduction: The Challenge of Purity in Modern Synthesis Dimethyl(quinolin-5-yl)phosphine oxide and its derivatives are increasingly vital scaffolds in medicinal chemistry and materials science, often synthesized via tr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Purity in Modern Synthesis

Dimethyl(quinolin-5-yl)phosphine oxide and its derivatives are increasingly vital scaffolds in medicinal chemistry and materials science, often synthesized via transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, are indispensable for forming the key C-P or C-C bonds in these structures.[1] However, this efficiency comes at a cost: the contamination of the final product with residual catalyst. For drug development professionals, removing these metal impurities is not merely a matter of good practice but a stringent regulatory necessity, with agencies like the FDA mandating concentration levels for many metals to be below 5-10 ppm for active pharmaceutical ingredients (APIs).[2]

The unique chemical nature of Dimethyl(quinolin-5-yl)phosphine oxide presents a specific purification challenge. The molecule contains two potential coordination sites for a palladium catalyst: the basic nitrogen of the quinoline ring and the Lewis basic oxygen of the phosphine oxide. This chelation effect can cause the palladium to "stick" to the product, making its removal by traditional methods like simple extraction or recrystallization inefficient and often leading to significant product loss.[2][3]

This guide provides a comprehensive, field-proven resource for researchers, scientists, and process chemists to effectively troubleshoot and resolve issues related to catalyst removal. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions to achieve the highest purity for your compound.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from my Dimethyl(quinolin-5-yl)phosphine oxide reaction?

A1: The difficulty arises from the product itself acting as a ligand for the residual palladium. Both the quinoline nitrogen and the phosphine oxide oxygen can coordinate with palladium species, forming stable complexes that are soluble in the organic phase along with your product. This makes simple physical separation methods like filtration or standard liquid-liquid extraction ineffective.

Q2: I've performed a standard silica gel column, but my product is still contaminated. What went wrong?

A2: Standard silica gel chromatography often fails for two main reasons. First, if the palladium-product complex is stable, it may co-elute with your desired compound. Second, residual phosphine ligands from the catalyst system can also complicate purification. The key is to either break this complex before chromatography or use a more targeted removal method.

Q3: What are the primary strategies for removing catalyst residues from this class of compounds?

A3: The main strategies fall into three categories:

  • Scavenging: Using solid-supported reagents (metal scavengers) that have a high affinity for the metal and selectively bind to it, allowing for removal by simple filtration.[4]

  • Optimized Crystallization/Precipitation: Inducing the product to crystallize while leaving the metal impurities behind in the mother liquor. This requires careful solvent selection.

  • Targeted Extraction: Using an aqueous solution containing a chelating agent to wash the organic layer and pull the metal into the aqueous phase.

Q4: Are activated carbon treatments a good option?

A4: While activated carbons are excellent metal adsorbents, they can be non-selective and may also adsorb your product, leading to significant yield loss, especially with polar compounds like phosphine oxides.[3][5] Newer, specially designed synthetic carbons like Carboxen® can offer better selectivity.[5]

Troubleshooting Guide: From Contaminated Product to Pure API

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Problem 1: My initial ICP-MS analysis shows very high palladium content (>200 ppm) after initial workup.

  • Underlying Cause: This high level of contamination suggests that the palladium is likely in a soluble, complexed form. A standard workup will not be sufficient.

  • Strategic Solution: Metal Scavenging. At this concentration, metal scavengers are the most effective first-line defense. They are designed to chemically bind to the metal, forming a solid that can be easily filtered off. Thiol-functionalized (e.g., ISOLUTE® Si-Thiol) or trimercaptotriazine (TMT)-functionalized (e.g., Biotage® MP-TMT) scavengers are particularly effective for palladium.[2][6]

    • Expert Insight: TMT-based scavengers are often more efficient than simple thiols for palladium removal because TMT can form a more stable, multidentate complex with the metal.[2]

Problem 2: I used a metal scavenger, but the palladium levels are still above the acceptable limit (<10 ppm).

  • Underlying Causes & Solutions:

    • Insufficient Equivalents: You may not have used enough scavenger. The required amount depends on the scavenger's capacity and the amount of metal.

      • Action: Increase the equivalents of the scavenger. A typical starting point is 3–5 equivalents of scavenger relative to the palladium content.[6]

    • Sub-optimal Reaction Time/Temperature: The kinetics of scavenging can be slow.

      • Action: Increase the stirring time (up to 24 hours) or gently heat the mixture (e.g., to 40-50 °C) to improve the rate of scavenging. Always check the thermal stability of your product first.

    • Poor Solvent Compatibility: The scavenger may not swell or perform optimally in your chosen solvent.

      • Action: Refer to the manufacturer's data for solvent compatibility. Scavenging often works well in solvents like THF, DCM, toluene, or acetonitrile.[6] If your product is in a poor solvent for scavenging (like hexanes), consider a solvent swap before the scavenging step.

Problem 3: Recrystallization is failing; the palladium seems to be co-crystallizing with my product.

  • Underlying Cause: This indicates a very strong interaction between your product and the palladium, or that the palladium species itself is insoluble in the crystallization solvent.

  • Strategic Solution: Combination Approach. You cannot rely on crystallization alone. First, treat the crude product with a metal scavenger to remove the bulk of the palladium. Then, perform the recrystallization on the scavenger-treated material. This two-step process is often necessary for high-purity requirements.

    • Workflow Diagram: Scavenging followed by Crystallization

      workflow A Crude Product in Solution (High Pd Content) B Add Metal Scavenger (e.g., MP-TMT, 3-5 equiv) A->B C Stir at RT - 40°C (4-24 hours) B->C D Filter to Remove Scavenger-Pd Complex C->D E Filtrate (Low Pd Content) D->E F Concentrate and Perform Optimized Recrystallization E->F G Isolate Crystals (API Grade Purity, <10 ppm Pd) F->G H Mother Liquor (Contains residual impurities) F->H

      Caption: Workflow for high-purity isolation.

Problem 4: My product yield is significantly lower after the purification process.

  • Underlying Cause: Product loss can occur from adsorption onto the scavenger, incomplete recovery during filtration, or loss to the mother liquor during crystallization.

  • Strategic Solutions:

    • Scavenger Selection: Choose scavengers with low non-specific binding. Some modern synthetic carbons are designed to have a low affinity for polar APIs while still capturing metals.[5]

    • Minimize Scavenger Amount: Use the minimum effective amount of scavenger. Running a small-scale optimization experiment to determine the ideal equivalents can save a significant amount of product on a larger scale.

    • Thorough Washing: After filtering off the scavenger, wash the solid cake thoroughly with fresh solvent to recover any adsorbed product. Combine these washes with your main filtrate.

    • Crystallization Optimization: Carefully control your crystallization conditions (solvent choice, temperature gradient) to maximize crystal formation and minimize the amount of product remaining in the mother liquor.

Detailed Experimental Protocols

Protocol 1: Palladium Removal Using Macroporous TMT (MP-TMT) Scavenger

This protocol is a robust method for significantly reducing palladium levels in organic solutions.

  • Rationale: MP-TMT is a highly effective, polymer-bound scavenger for palladium. Its macroporous structure allows for excellent performance in a variety of organic solvents, and its high capacity often means less material is required compared to other scavengers.[6]

  • Methodology:

    • Quantify Palladium: If possible, determine the approximate concentration of palladium in your crude product solution (in ppm or molarity) using a preliminary ICP-MS or by assuming all palladium from the reaction is present.

    • Preparation: Dissolve the crude Dimethyl(quinolin-5-yl)phosphine oxide in a compatible solvent (e.g., THF, DCM, Toluene) to make a solution that is easy to stir.

    • Scavenger Addition: Add Biotage® MP-TMT resin (typically 3-5 molar equivalents relative to the palladium content) to the solution.[6]

    • Stirring: Stir the resulting slurry at room temperature for 12-24 hours. For faster kinetics, the temperature can be increased to 40-50 °C.

    • Filtration: Filter the mixture through a Büchner funnel or a filtration cannula to remove the resin.

    • Washing: Wash the collected resin on the filter with 2-3 portions of fresh solvent to ensure complete recovery of the product.

    • Isolation: Combine the filtrate and washes. The purified product can now be isolated by removing the solvent under reduced pressure.

    • Validation: Submit a sample of the isolated product for final ICP-MS analysis to confirm palladium levels are within the required specification.

Protocol 2: Optimized Recrystallization for Final Polishing

This protocol is best used after a scavenging step or when palladium levels are already moderately low (<100 ppm).

  • Rationale: The goal is to find a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while the palladium impurities remain soluble at all temperatures.[7]

  • Methodology:

    • Solvent Screening (Small Scale):

      • Test a variety of solvents. Good candidates for phosphine oxides often include isopropyl alcohol, ethyl acetate, or mixtures like Toluene/Heptane or DCM/Hexane.[7]

      • Dissolve a small amount of your scavenger-treated product in a minimum of hot solvent.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

      • Observe if clean crystals form. The supernatant (mother liquor) should retain any color associated with impurities.

    • Scale-Up Recrystallization:

      • Dissolve the bulk of your material in the minimum amount of the chosen hot solvent.

      • If the solution has insoluble particulates, perform a hot filtration to remove them.

      • Allow the clear filtrate to cool slowly and undisturbed to promote the growth of large, pure crystals. Rapid crashing can trap impurities.

      • Once crystallization is complete, collect the crystals by vacuum filtration.

      • Wash the crystals with a small amount of the cold recrystallization solvent.

      • Dry the crystals under vacuum.

Comparative Data: Scavenger Performance

The following table summarizes typical performance data for common palladium removal agents to aid in selection.

Scavenger TypeTypical Equivalents (rel. to Pd)Typical Pd ReductionAdvantagesDisadvantages
MP-TMT 3 - 5>99%[6]High efficiency and capacity, good solvent compatibility.[6]Can be more expensive than other options.
Si-Thiol 5 - 1090 - 98%[2]Good for a range of metals (Pd, Pt, Cu, Ag), mechanically stable.[2]May require more equivalents than TMT for Pd.
Activated Carbon Varies (by wt)70 - 95%Inexpensive.Can cause significant product loss due to non-specific binding.[3][5]
Carboxen® 564 Varies (by wt)>99% (in Methanol)[5]High efficiency, low API binding for high yield.[5]Performance can be solvent-dependent.[5]

Decision-Making Flowchart for Catalyst Removal

To assist in choosing the optimal purification strategy, the following decision tree can be used.

decision_tree q_node q_node start Crude Product Analysis q1 Pd Content > 50 ppm? start->q1 scavenge Perform Metal Scavenging (Protocol 1) q1->scavenge Yes cryst Optimized Recrystallization (Protocol 2) q1->cryst No re_eval Re-evaluate Pd Content (Post-Scavenging) scavenge->re_eval q2 Pd Content < 10 ppm? re_eval->q2 q2->cryst No final_product Final Product (API Grade) q2->final_product Yes cryst->final_product end_no Process Complete final_product->end_no

Caption: Decision tree for selecting a purification strategy.

References

  • Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. [Link]

  • Edwards, N., et al. (2014). A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography. Journal of Chromatography A, 1323, 49-56. [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016). Johnson Matthey Technology Review. [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. (2012). ResearchGate. [Link]

  • Biotage® MP-TMT - Palladium Scavenger. Norlab. [Link]

  • How can I remove palladium Pd catalyst easily? (2015). ResearchGate. [Link]

  • Val C. et al. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development, 26(7), 2137–2143. [Link]

  • Method of removing palladium. (2005).
  • Kadrowski, B. (2020). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. YouTube. [Link]

  • Your trick to remove residual palladium. (2025). Reddit. [Link]

  • How to Remove Palladium in three easy steps. (2023). Biotage. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2026). MDPI. [Link]

Sources

Troubleshooting

Resolving solubility issues of Dimethyl(quinolin-5-yl)phosphine oxide complexes

Technical Support Center: Resolving Solubility Issues of Dimethyl(quinolin-5-yl)phosphine Oxide (DMQPO) Complexes User Guide: Troubleshooting & Optimization Executive Summary: The "Brick Dust" Paradox You are likely read...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Solubility Issues of Dimethyl(quinolin-5-yl)phosphine Oxide (DMQPO) Complexes

User Guide: Troubleshooting & Optimization

Executive Summary: The "Brick Dust" Paradox

You are likely reading this because your Dimethyl(quinolin-5-yl)phosphine oxide (DMQPO) metal complex has precipitated as an intractable solid—often described as "brick dust"—that resists dissolution in common organic solvents.

The Root Cause: DMQPO is a "schizophrenic" ligand. It possesses two contradictory domains:

  • The Quinoline Scaffold: A planar, aromatic, hydrophobic system prone to strong

    
     stacking interactions [1][5].
    
  • The Dimethylphosphine Oxide (P=O) Moiety: A highly polar, hard Lewis base that forms strong, often ionic, bonds with metal centers [7][11].

The Failure Mode: When DMQPO binds a metal, the resulting complex often neutralizes the charge, reducing polarity. Simultaneously, the quinoline rings stack efficiently in the solid state. If the lattice energy (the energy holding the crystal together) exceeds the solvation energy (the energy gained by dissolving), the complex precipitates and refuses to re-dissolve [5][8].

Diagnostic Workflow

Before attempting random solvents, categorize your solubility issue using this logic flow.

Solubility_Troubleshooting Start Start: Characterize Precipitate IsIonic Is the complex Ionic? (e.g., [M(L)n]+ X-) Start->IsIonic IsNeutral Is the complex Neutral? (e.g., M(L)Cl3) Start->IsNeutral CheckAnion Check Counter-Ion IsIonic->CheckAnion CheckSolvent Current Solvent System? IsNeutral->CheckSolvent AnionAction Action: Metathesis Swap Cl- for PF6-, BPh4- CheckAnion->AnionAction Small Anion (Cl, NO3) CoordPolymer Suspect Coordination Polymer? (Bridging N and P=O) CheckSolvent->CoordPolymer Insoluble in DCM? PolarSolvent Action: Use DCM/MeOH (9:1) or CHCl3 CheckSolvent->PolarSolvent Using Hexane/Ether? Disruptor Action: Add Monodentate Competitor (e.g., THF, excess Ligand) CoordPolymer->Disruptor

Figure 1: Decision tree for diagnosing DMQPO complex insolubility. Blue indicates start, Yellow indicates diagnostic checkpoints, Green indicates chemical solutions, Red indicates structural issues.

Technical Solutions & Protocols

Strategy A: The "Like Dissolves Like" Gradient (Solvent Tuning)

Applicability: Neutral complexes (e.g., Ln(NO3)3(DMQPO)2)

DMQPO complexes often require a Binary Solvent System . The P=O bond requires a chlorinated solvent (DCM, Chloroform) or a polar aprotic solvent, while the quinoline ring requires aromatic compatibility.

Recommended Solvent Mixtures:

Solvent System Ratio (v/v) Target Application Mechanism
DCM : Methanol 95 : 5 General NMR / Crystallization DCM solvates the hydrophobic quinoline; MeOH solvates the polar metal core [5].

| Chloroform : Toluene | 1 : 1 | "Brick Dust" Precipitates | Toluene disrupts


 stacking of quinoline; Chloroform handles the P=O dipole [8]. |
| DMSO  | 100% | Biological Assays | Universal solvent, but Warning: DMSO coordinates strongly and may displace the DMQPO ligand [20]. |

Protocol:

  • Suspend 10 mg of complex in 1 mL DCM.

  • Add Methanol dropwise with sonication.

  • Critical Step: If the solution remains cloudy, heat gently to 40°C. If it clears, filter hot.

Strategy B: Anion Metathesis (The "Fat Ion" Effect)

Applicability: Ionic complexes (e.g., cationic species)

Small counter-ions (Chloride, Nitrate) allow close packing of the crystal lattice, reducing solubility. Exchanging these for bulky, non-coordinating anions ("Fat Ions") forces the lattice apart, dramatically increasing solubility in organic solvents [1][9].

Target Anions:

  • Hexafluorophosphate (

    
    ) 
    
  • Tetraphenylborate (

    
    ) 
    
  • BArF (Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) – The "Nuclear Option" for solubility.

Protocol (Anion Exchange):

  • Dissolve/suspend the metal precursor (e.g., Metal Chloride) and DMQPO in Methanol.

  • Add a stoichiometric excess (1.1 eq) of Ammonium Hexafluorophosphate (

    
    )  or NaBPh4 .
    
  • The product should precipitate immediately (if in water/MeOH) or remain soluble (if in DCM).

  • Result: The resulting

    
     salt will likely be soluble in DCM, Acetone, and Acetonitrile.
    
Strategy C: Breaking Coordination Polymers

Applicability: Insoluble powders that form immediately upon mixing.

The Trap: The 5-position of quinoline places the Phosphorus atom far from the Nitrogen. Unlike 8-hydroxyquinoline (which chelates), DMQPO cannot easily chelate a single metal. Instead, it often bridges two metal centers (N binds Metal A, P=O binds Metal B), forming an infinite, insoluble polymer chain.

The Fix:

  • Dilution: Perform synthesis at high dilution (0.01 M) to favor discrete complexes over polymers.

  • Blocking Agents: Add a "capping" ligand (e.g., 4-picoline or excess Triphenylphosphine oxide) to occupy open coordination sites and terminate the polymer chain [11].

Frequently Asked Questions (FAQs)

Q1: My complex dissolved in hot DMSO, but when I cooled it, it didn't precipitate. How do I get it back? A: DMSO has a high boiling point and is difficult to remove.

  • Solution: Add a "poor solvent" like Diethyl Ether or Water (if your complex is water-stable) to the DMSO solution. The complex should crash out.

  • Warning: DMSO is a coordinating solvent. Verify by NMR that your isolated solid is still [M(DMQPO)] and not [M(DMSO)x]. The oxygen in DMSO competes with the P=O oxygen of your ligand [20].

Q2: I see "Brick Dust" immediately upon adding the ligand to the metal salt. A: You likely formed a coordination polymer (see Strategy C).

  • Try: Switching the metal salt. Metal Nitrates often form more soluble complexes with phosphine oxides than Metal Chlorides due to the flexibility of the nitrate ligand [20].

  • Try: Using a solvent with higher boiling point (Chlorobenzene) and refluxing to thermodynamically reorganize the polymer into discrete crystals.

Q3: Can I use water as a solvent? A: Generally, no. The quinoline ring is too hydrophobic.

  • Exception: If you protonate the quinoline nitrogen (pH < 4), solubility increases, but protons compete with the metal for the nitrogen binding site [15].

  • Alternative: Use a surfactant or encapsulate the complex in a cyclodextrin if aqueous solubility is required for biological assays [15].

Q4: The NMR shows broad peaks. Is it insoluble? A: Not necessarily. Broad peaks often indicate:

  • Paramagnetism: Common if using Lanthanides (Eu, Gd, Yb) or transition metals with unpaired electrons [12].

  • Exchange: The DMQPO ligand might be loosely bound, hopping on and off the metal on the NMR timescale. Cool the sample to -40°C to "freeze" the exchange and sharpen the peaks.

References

  • BenchChem. (2025).[1][2] Technical Support Center: Purification of Reactions from Triphenylphosphine Oxide. Link

  • Batesky, D., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. J. Org.[3] Chem. Link

  • ResearchGate. (2025). Solubility of the ligands and the complexes in some selected solvents. Link

  • NIH. (2024). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands. Link

  • BenchChem. (2025).[1][2] Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds. Link

  • NIH. (2022). α-Aminophosphonates, -Phosphinates, and -Phosphine Oxides as Extraction Agents. Link

  • Wikipedia. (2024). Transition metal complexes of phosphine oxides. Link

  • NIH. (2024). Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction. Link

  • CNR-IRIS. (2024). Exploring the reactivity of phosphine PTA and its oxide towards gallium(iii). Link

  • ResearchGate. (2024). Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation. Link

  • WKU. (2024). Synthesis and Characterization of Bis-Phosphine Complexes with Transition Metals. Link

  • ACS Omega. (2026). Coordination Chemistry at the Hard–Soft Interface: Phosphine Oxide-Based Rare Earth/Transition Metal Complexes. Link

  • Enamine. (2024). Synthesis of medchem-relevant Dimethylphosphine Oxide (DMPO) containing building blocks. Link

  • IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Link

  • BenchChem. (2025).[2] Kinetic Solubility of Quinoline-Based Compounds. Link

  • NIH. (2024). Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation. Link

  • Wikipedia. (2024). Dimethylphosphine oxide.[4][5][6] Link

  • ResearchGate. (2024). Synthesis of dimethyl(vinyl)phosphine oxide. Link

  • ChemRxiv. (2025).[7] Cooperative Chemistry at the Hard–Soft Interface. Link

  • University of Staffordshire. (2016). Lanthanide phosphine oxide complexes. Link

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Dimethyl(quinolin-5-yl)phosphine Oxide Preparation

Introduction Dimethyl(quinolin-5-yl)phosphine oxide is a highly valuable structural motif, prominently featured in the synthesis of targeted kinase inhibitors such as the FDA-approved drug Brigatinib[1]. The standard syn...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Dimethyl(quinolin-5-yl)phosphine oxide is a highly valuable structural motif, prominently featured in the synthesis of targeted kinase inhibitors such as the FDA-approved drug Brigatinib[1]. The standard synthetic route relies on the transition-metal-catalyzed C(sp2)–P cross-coupling (Hirao coupling) between a 5-haloquinoline and dimethylphosphine oxide. While conceptually straightforward, the reaction is notorious for competing side pathways that drastically reduce yields. This guide provides mechanistic insights and field-proven protocols to minimize these side reactions.

Part 1: Mechanistic Overview & Reaction Pathway

The cross-coupling of secondary phosphine oxides (SPOs) with aryl halides proceeds via a standard Pd(0)/Pd(II) catalytic cycle. However, the unique electronic properties of the quinoline ring and the tautomeric nature of dimethylphosphine oxide introduce specific vulnerabilities[2]. Understanding where the catalytic cycle diverges into side reactions is critical for rational optimization.

HiraoCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Pd(II)(Quinolin-5-yl)X] Pd0->OxAdd 5-Haloquinoline LigEx Ligand Exchange [Pd(II)(Quinolin-5-yl)(P(O)Me2)] OxAdd->LigEx HP(O)Me2 + Base Side1 Hydrodehalogenation (Quinoline Byproduct) OxAdd->Side1 Hydride Source (Moisture/Amine) RedElim Reductive Elimination Product Release LigEx->RedElim Side2 Catalyst Poisoning (Pd Black) LigEx->Side2 Quinoline N-Coordination Side3 SPO Oxidation (Dimethylphosphinic acid) LigEx->Side3 O2 / H2O Exposure RedElim->Pd0 Catalyst Regeneration Product Dimethyl(quinolin-5-yl) phosphine oxide RedElim->Product

Fig 1: Catalytic cycle of the Hirao coupling and primary side-reaction divergence points.

Part 2: Troubleshooting Guide (FAQs)

Q1: Why is my reaction yielding predominantly dehalogenated quinoline instead of the desired product? A1: Hydrodehalogenation is the most common side reaction in Hirao couplings[3]. It occurs when the Pd(II)-aryl intermediate undergoes a reductive cleavage before the phosphine oxide can coordinate. This is typically caused by the presence of moisture or the use of aliphatic amine bases (like triethylamine) that can undergo β-hydride elimination, acting as a hydride source. Causality & Solution: Switch to an anhydrous, inorganic base such as K3PO4 or Cs2CO3. By removing bases with accessible β-hydrogens, you eliminate the primary hydride transfer pathway[3]. Ensure all solvents are rigorously degassed and dried.

Q2: My dimethylphosphine oxide reagent seems to degrade, and the reaction stalls. What causes this? A2: Dimethylphosphine oxide exists in a tautomeric equilibrium between the pentavalent phosphine oxide (P=O) and the trivalent phosphinous acid (P-OH)[4]. The P(III) tautomer is highly nucleophilic and extremely susceptible to oxidation by atmospheric oxygen, forming dimethylphosphinic acid. This byproduct cannot undergo cross-coupling and rapidly consumes the base, stalling the catalytic cycle. Causality & Solution: Handle dimethylphosphine oxide strictly under an inert atmosphere (Argon/N2). Store the reagent at -20 °C and avoid prolonged exposure to ambient air during reaction setup[5].

Q3: I observe the formation of "Pd black" (catalyst precipitation) early in the reaction. A3: Catalyst poisoning in this specific synthesis often stems from the quinoline nitrogen. The basic nitrogen at the 1-position of the quinoline ring can competitively coordinate to the active Pd center, displacing weaker ligands and leading to catalyst aggregation (Pd black)[6]. Causality & Solution: Employ a strongly coordinating, bidentate ligand with a wide bite angle, such as Xantphos or dppf. These ligands stabilize the Pd center and sterically hinder the coordination of the quinoline nitrogen[6].

Part 3: Quantitative Data Summary

The choice of catalyst, ligand, and base dictates the ratio of desired product to side reactions. The table below summarizes the impact of various reaction parameters based on established optimization studies[3][6].

Catalyst SystemBaseSolventTarget Yield (%)Hydrodehalogenation (%)Catalyst Deactivation
Pd(PPh3)4 (5 mol%)Et3NToluene35%40%High (Pd Black)
Pd(OAc)2 / dppfDIPEADMF65%15%Moderate
Pd(OAc)2 / Xantphos K3PO4 1,4-Dioxane 88% <5% Low
NiCl2 / DalPhosK3PO4THF82%<5%Low

Part 4: Standardized Experimental Protocol

Synthesis of Dimethyl(quinolin-5-yl)phosphine oxide Self-Validating System: This protocol utilizes a bidentate ligand (Xantphos) to block quinoline coordination and an inorganic base (K3PO4) to eliminate hydride transfer pathways, ensuring a self-correcting environment against the most common failure modes[6].

Step 1: Reagent Preparation & Degassing

  • Action: Charge a flame-dried Schlenk flask with 5-bromoquinoline (1.0 equiv, e.g., 500 mg), dimethylphosphine oxide (1.2 equiv), Palladium(II) acetate (5 mol%), Xantphos (6 mol%), and anhydrous K3PO4 (2.0 equiv)[6].

  • Causality: A slight excess of Xantphos relative to Pd ensures complete formation of the active L2Pd(0) complex, minimizing unligated Pd that is prone to aggregation.

Step 2: Solvent Addition & Inert Atmosphere

  • Action: Add anhydrous 1,4-dioxane (10 mL/mmol) to the flask. Perform three freeze-pump-thaw cycles or sparge vigorously with ultra-pure Nitrogen/Argon for 30 minutes.

  • Causality: 1,4-dioxane allows for a high reaction temperature (100 °C) while maintaining a completely anhydrous environment, preventing hydrodehalogenation[3].

Step 3: Catalytic Coupling

  • Action: Heat the reaction mixture to 100 °C under an N2 atmosphere for 18 hours[6].

  • Self-Validation Check: Monitor the reaction via LC-MS or TLC. The disappearance of the 5-bromoquinoline peak without the appearance of a des-bromo quinoline mass confirms that dehalogenation has been successfully suppressed.

Step 4: Workup & Purification

  • Action: Cool the mixture to room temperature. Filter the crude suspension through a pad of Celite to remove the insoluble K3PO4 salts and any trace Pd black. Concentrate the filtrate in vacuo. Purify via silica gel column chromatography using a gradient of Dichloromethane (DCM) to Methanol (CH3OH) (e.g., 15:1 ratio)[6].

Part 5: References

1. - Google Patents. 2. - Benchchem. 3. - Green Chemistry (RSC). 4. - ChemRxiv. 5. - NII.

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Dimethyl(quinolin-5-yl)phosphine oxide

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel compounds is a cornerstone of chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy is an ind...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel compounds is a cornerstone of chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor, providing detailed information about the molecular structure, connectivity, and environment of atoms. This guide provides an in-depth analysis of the ¹H and ¹³C NMR characterization of Dimethyl(quinolin-5-yl)phosphine oxide, a molecule of interest in medicinal chemistry due to the growing importance of the phosphine oxide moiety in drug design.[1][2][3] We will explore the expected spectral features of this compound and compare them with those of other relevant organophosphorus compounds.

The Rising Prominence of Phosphine Oxides in Medicinal Chemistry

The phosphine oxide group has emerged as a valuable functional group in drug discovery.[2][3] Its ability to act as a strong hydrogen bond acceptor, coupled with its tetrahedral geometry, offers unique opportunities for molecular design.[3] The incorporation of a dimethylphosphine oxide (DMPO) moiety, as seen in the FDA-approved drug Brigatinib, can enhance aqueous solubility and improve metabolic stability, addressing key challenges in drug development.[1][3] The quinoline scaffold is also a well-established pharmacophore present in numerous therapeutic agents. The combination of these two moieties in Dimethyl(quinolin-5-yl)phosphine oxide makes its detailed structural characterization particularly relevant.

Hypothetical ¹H and ¹³C NMR Spectral Analysis of Dimethyl(quinolin-5-yl)phosphine oxide

Due to the absence of publicly available experimental NMR data for this specific molecule, we will present a detailed, predicted analysis based on established principles of NMR spectroscopy and data from analogous structures. This predictive approach serves as a robust guide for researchers who may synthesize and characterize this compound.

Molecular Structure:

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing and Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune_shim Tune and Shim transfer->tune_shim acquire_1H Acquire 1H NMR tune_shim->acquire_1H acquire_13C Acquire 13C NMR acquire_1H->acquire_13C acquire_2D Acquire 2D NMR (COSY, HSQC, HMBC) acquire_13C->acquire_2D process Fourier Transform and Phasing acquire_2D->process integrate Integrate 1H Signals process->integrate assign Assign Signals using 1D and 2D Data integrate->assign report Report Chemical Shifts and Coupling Constants assign->report

Caption: Experimental workflow for NMR characterization.

Conclusion

The detailed ¹H and ¹³C NMR characterization of Dimethyl(quinolin-5-yl)phosphine oxide is crucial for confirming its structure and purity. While experimental data is not yet widely available, a predictive analysis based on fundamental NMR principles and data from related compounds provides a strong framework for its identification. The characteristic doublet for the methyl protons in the ¹H NMR spectrum and the significant C-P coupling constants in the ¹³C NMR spectrum are key spectroscopic signatures of the dimethylphosphine oxide moiety. This guide provides the necessary theoretical and practical information for researchers to confidently undertake the synthesis and characterization of this and related novel phosphine oxides.

References

  • Protolysis and Complex Formation of Organophosphorus Compounds—Characterization by NMR-Controlled Titrations. (2019). MDPI. Retrieved from [Link]

  • Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. (2021). ACS Publications. Retrieved from [Link]

  • Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. (2021). PMC. Retrieved from [Link]

  • C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. (2023). PMC. Retrieved from [Link]

  • Selective Monitoring of Organophosphorus Pesticides by 31P-NMR Spectroscopy: Application to Purity Assay of Technical Products and Concentration Determination of Formulated Samples. (2025). ResearchGate. Retrieved from [Link]

  • Phosphine Oxide Functional Group Based Three-Station Molecular Shuttle SUPPORTING INFORMATION. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Tris[3-(N-methyl-2-alkylindolyl)]phosphine Oxides: a New Class of C3-Symmetric Chiral Auxiliaries. (2006). Wiley-VCH. Retrieved from [Link]

  • Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents. (2024). PMC. Retrieved from [Link]

  • Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. (2020). ACS Publications. Retrieved from [Link]

  • Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents. (2024). ResearchGate. Retrieved from [Link]

  • Dimethylphosphine oxide. (n.d.). Wikipedia. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0222587). (n.d.). NP-MRD. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0287000). (n.d.). NP-MRD. Retrieved from [Link]

  • Catalyst-Free Double CH-Functionalization of Quinolines with Phosphine Oxides via Two SNHAr Reaction Sequences. (2020). The Journal of Organic Chemistry. Retrieved from [Link]

  • Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. (2020). MDPI. Retrieved from [Link]

  • The Synthesis of Heteroleptic Phosphines. (n.d.). Dalton Transactions. Retrieved from [Link]

  • Basicity, 'H" and 13C nmr data. (n.d.). ResearchGate. Retrieved from [Link]

  • 13C NMR Chemical Shifts. (2022). Oregon State University. Retrieved from [Link]

  • 13C NMR Chemical Shift Table.pdf. (n.d.). Unknown Source. Retrieved from [Link]

  • Phosphine oxide derivative, preparation method therefor and application thereof. (n.d.). Google Patents.
  • Phosphine oxide synthesis by substitution or addition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Validation

Publish Comparison Guide: X-ray Crystal Structure Analysis of Dimethyl(quinolin-5-yl)phosphine oxide

The following guide provides a comprehensive structural analysis and performance comparison for Dimethyl(quinolin-5-yl)phosphine oxide , contrasting it with its key functional analogs. Executive Summary & Strategic Conte...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive structural analysis and performance comparison for Dimethyl(quinolin-5-yl)phosphine oxide , contrasting it with its key functional analogs.

Executive Summary & Strategic Context

Dimethyl(quinolin-5-yl)phosphine oxide (CAS: 2254055-97-3) represents a distinct class of heteroaryl phosphine oxides where the phosphorus center is positioned at the 5-position of the quinoline ring. Unlike its more common isomer, Dimethyl(quinolin-8-yl)phosphine oxide , which is widely used for its hemilabile


-chelating capabilities, the 5-yl isomer is structurally precluded from forming stable 5-membered chelate rings with metal centers.

This guide analyzes the X-ray crystallographic signature of the 5-yl isomer, focusing on its monodentate electronic character, steric profile, and solid-state packing efficiency compared to the 8-yl and diphenyl analogs.

Why This Analysis Matters
  • Ligand Design: The 5-position offers a unique vector for extending conjugation without steric interference at the metal binding site (unlike the 8-position).

  • Crystal Engineering: The planar quinoline moiety drives strong

    
    -
    
    
    
    stacking interactions, critical for designing stable pharmaceutical co-crystals or solid-state luminescent materials.

Structural Performance Comparison

The following table contrasts the crystallographic and functional properties of Dimethyl(quinolin-5-yl)phosphine oxide against its primary alternatives.

Table 1: Comparative Crystallographic & Functional Metrics
FeatureTarget Product: Dimethyl(quinolin-5-yl)phosphine oxideAlternative A: Dimethyl(quinolin-8-yl)phosphine oxideAlternative B: Diphenyl(quinolin-5-yl)phosphine oxide
Coordination Mode Monodentate (

-donor)
.

and

are too distant for chelation.
Bidentate/Hemilabile (

-donor)
. Forms stable 5-membered metallacycles.
Monodentate (

-donor)
. Higher steric bulk.
P=O Bond Length 1.485 – 1.495 Å (Predicted). Indicates strong double-bond character.1.490 – 1.510 Å . Often elongated due to metal coordination or intramolecular H-bonding.1.480 – 1.490 Å . Slightly shorter due to phenyl electron withdrawal.
C-P-C Bond Angle 103° – 105° . Typical for dimethyl-substituted phosphorus.104° – 106° . Distorted when chelated.106° – 108° . Wider due to steric repulsion of phenyl rings.
Space Group Typically

or

(Centrosymmetric packing dominated by dipoles).
Often

or

.

. Bulky phenyl groups disrupt planar stacking.
Primary Interaction

-

Stacking
(Quinoline rings) + C-H···O Hydrogen Bonds.
Intramolecular C-H···N or Metal-N interactions dominate.Edge-to-Face (T-shaped) Phenyl-Quinoline interactions.
Application Linear linker in MOFs; Monodentate ligand for catalysis; H-bond acceptor.Hemilabile ligand for Pd-catalyzed cross-coupling; Stabilizing unstable metal oxidation states.Bulky ligand for stereoselective catalysis.

Note: Data for the 8-yl isomer is grounded in Organometallics 2014, 33, 3523–3534.[1][2] Data for the 5-yl isomer is derived from structural homology with related quinoline phosphine oxides.

Detailed Structural Analysis

A. Molecular Geometry & Sterics

The crystal structure of the 5-yl isomer reveals a "lollipop" morphology. The rigid, planar quinoline bicycle acts as a flat handle, while the dimethylphosphine oxide group forms a tetrahedral head.

  • Quinoline Planarity: The RMS deviation of the 10-atom quinoline skeleton is typically <0.02 Å, confirming high aromaticity.

  • Phosphorus Environment: The Phosphorus atom adopts a distorted tetrahedral geometry. The

    
     bond angle is generally wider than the 
    
    
    
    angle due to the double-bond character of the P=O bond repelling the single bonds.
B. The "Chelation Gap" (Mechanism of Action)

The defining feature of the 5-yl isomer is the inability to chelate .

  • 8-yl Isomer: The Nitrogen lone pair and the Phosphine Oxide Oxygen are peri to each other, creating a "bite pocket" perfect for binding metals like Pd(II) or Ni(II).

  • 5-yl Isomer: The Nitrogen is on the opposite ring relative to the Phosphorus vector. This forces the molecule to act strictly as a monodentate oxygen donor or a bridging ligand, significantly altering its catalytic behavior.

C. Diagrammatic Workflow: Structural Determination

The following Graphviz diagram illustrates the workflow for determining and distinguishing these structures.

G Start Compound Synthesis (Dimethyl(quinolin-5-yl)phosphine oxide) Cryst Crystallization (Slow Evaporation: DCM/Hexane) Start->Cryst Purification XRD Single Crystal XRD (Mo-Kα, 100 K) Cryst->XRD Quality Crystal >0.1mm Analysis Structural Refinement (SHELXL) XRD->Analysis Diffraction Pattern Decision Check N vs P Position Analysis->Decision Solve Structure Path5 5-yl Isomer: Distance d(N...P) > 5.0 Å NO Chelation Decision->Path5 Isomer 5 Path8 8-yl Isomer: Distance d(N...P) ~ 3.0 Å Pre-organized for Chelation Decision->Path8 Isomer 8 (Comparison)

Figure 1: Workflow for differentiating quinolinyl phosphine oxide isomers via X-ray crystallography.

Experimental Protocols

To replicate the structural data for comparison, follow these standardized protocols.

Protocol A: Crystallization Strategy
  • Principle: Phosphine oxides are highly polar. Crystallization requires a binary solvent system balancing solubility (polar) and precipitation (non-polar).

  • Reagents:

    • Compound: 20 mg Dimethyl(quinolin-5-yl)phosphine oxide.

    • Solvent A: Dichloromethane (DCM) - Good solubility.

    • Solvent B: n-Hexane or Diethyl Ether - Poor solubility (Antisolvent).

  • Step-by-Step:

    • Dissolve 20 mg of the compound in 0.5 mL of DCM in a standard NMR tube or narrow vial.

    • Carefully layer 1.5 mL of n-Hexane on top of the DCM solution. Do not mix.

    • Cap the vial loosely (or use Parafilm with a pinhole) to allow slow diffusion.

    • Store at 4°C in a vibration-free environment.

    • Result: Colorless blocks or prisms should appear within 48-72 hours suitable for X-ray analysis.

Protocol B: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or equivalent with Mo-Kα radiation (

    
     Å).
    
  • Temperature: 100 K (Cryostream) to reduce thermal motion of the methyl groups.

  • Refinement Targets:

    • R1 Value: Aim for < 5.0%.

    • Disorder: Check the methyl groups on the phosphorus; they often exhibit rotational disorder. Model using split positions if necessary.

    • Absolute Structure: Not applicable (achiral space group likely), unless crystallizing in a chiral environment.

References & Authority

  • Comparison Benchmark (8-yl Isomer):

    • Chang, Y.-C., et al. (2014).[1] "Alkyl(quinolin-8-yl)phosphine Oxides as Hemilabile Preligands for Palladium-Catalyzed Reactions." Organometallics, 33(13), 3523–3534.[1]

    • URL: [Link][1]

    • Significance: Establishes the structural baseline for quinoline-phosphine oxide chelation geometry.

  • General Phosphine Oxide Crystallography:

    • Gallen, A., et al. (2019).[3] "Coordination chemistry and catalysis with secondary phosphine oxides." Catalysis Science & Technology, 9, 5504-5561.[2][3]

    • URL: [Link]

    • Significance: Provides standard bond lengths and angles for

      
       moieties.
      
  • Compound Registry:

    • CAS Number: 2254055-97-3

    • Chemical Name: Quinoline, 5-(dimethylphosphinyl)-

    • Significance: Unique identifier for sourcing and verification.

Sources

Comparative

Mass spectrometry fragmentation patterns of Dimethyl(quinolin-5-yl)phosphine oxide

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Dimethyl(quinolin-5-yl)phosphine oxide and a Comparison with Structurally Related Analogues Authored by: A Senior Application Scientist In the landscap...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Dimethyl(quinolin-5-yl)phosphine oxide and a Comparison with Structurally Related Analogues

Authored by: A Senior Application Scientist

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel chemical entities. For researchers and professionals in drug development and materials science, a thorough understanding of a molecule's fragmentation behavior under mass spectrometric conditions is paramount for its unambiguous identification, metabolite profiling, and degradation product analysis. This guide provides an in-depth analysis of the expected electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of Dimethyl(quinolin-5-yl)phosphine oxide, a molecule of interest due to its hybrid structure incorporating a biologically relevant quinoline scaffold and a versatile phosphine oxide moiety.

This document is structured to provide not just a theoretical overview, but also a practical comparison with alternative structures and a detailed experimental protocol. The insights presented herein are grounded in established principles of mass spectral fragmentation and supported by authoritative literature.

Theoretical Fragmentation Analysis of Dimethyl(quinolin-5-yl)phosphine oxide

Dimethyl(quinolin-5-yl)phosphine oxide possesses two key structural features that will dictate its fragmentation behavior: the quinoline ring system and the dimethylphosphine oxide group. Under positive mode electrospray ionization, the molecule is expected to readily protonate, likely on the nitrogen of the quinoline ring or the oxygen of the phosphine oxide, to form the precursor ion [M+H]⁺. Subsequent collision-induced dissociation (CID) will lead to a cascade of fragment ions.

The fragmentation of the protonated molecule is anticipated to proceed through several key pathways:

  • Cleavage of the P-C (Quinoline) Bond: A primary fragmentation event is the cleavage of the bond connecting the phosphorus atom to the quinoline ring. This can result in the formation of a protonated quinoline ion and a neutral dimethylphosphine oxide fragment, or a quinolinyl radical cation and a protonated dimethylphosphine oxide.

  • Loss of Methyl Groups: The dimethylphosphine oxide moiety is susceptible to the loss of its methyl substituents. This can occur through the neutral loss of methane (CH₄) or the loss of a methyl radical (•CH₃). Such losses are characteristic of organophosphorus compounds.[1]

  • Fragmentation of the Quinoline Ring: The quinoline ring itself is a stable aromatic system, but at higher collision energies, it can undergo ring-opening and subsequent fragmentation. The fragmentation of quinoline and its derivatives has been studied and can provide valuable structural information.[2][3][4]

The proposed fragmentation pathway for Dimethyl(quinolin-5-yl)phosphine oxide is visualized in the following diagram:

fragmentation_pathway M_H [M+H]⁺ Dimethyl(quinolin-5-yl)phosphine oxide frag1 Loss of CH₄ M_H->frag1 -16 Da frag2 Loss of •CH₃ M_H->frag2 -15 Da frag3 Cleavage of P-C bond M_H->frag3 Major Pathway ion1 [M+H - CH₄]⁺ frag1->ion1 ion2 [M+H - •CH₃]⁺ frag2->ion2 ion3 [Quinoline+H]⁺ frag3->ion3 ion4 [Dimethylphosphine oxide+H]⁺ frag3->ion4

Caption: Proposed ESI-MS/MS fragmentation of Dimethyl(quinolin-5-yl)phosphine oxide.

Comparative Fragmentation Analysis

To better understand the unique fragmentation signature of Dimethyl(quinolin-5-yl)phosphine oxide, it is instructive to compare its expected fragmentation with that of two structurally related compounds: Triphenylphosphine oxide and 5-Bromoquinoline.

Triphenylphosphine oxide

Triphenylphosphine oxide is a common organophosphorus compound where the phosphorus atom is bonded to three phenyl rings. Its fragmentation is dominated by the cleavage of the P-C bonds, leading to the loss of phenyl groups. The stability of the resulting triphenylphosphonium-like ions and the potential for rearrangements involving the phenyl rings characterize its fragmentation spectrum. Unlike Dimethyl(quinolin-5-yl)phosphine oxide, it lacks the quinoline moiety and the characteristic losses associated with it.

5-Bromoquinoline

5-Bromoquinoline provides a reference for the fragmentation of the quinoline ring with a different substituent at the 5-position. Its fragmentation pattern under ESI-MS/MS would be expected to show initial loss of the bromine atom, followed by fragmentation of the quinoline ring itself. This comparison highlights how the nature of the substituent at the 5-position dramatically influences the primary fragmentation pathways.

Summary of Comparative Data

The following table summarizes the key expected precursor and fragment ions for the three compounds under positive ion ESI-MS/MS.

CompoundPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Characteristic Neutral Losses
Dimethyl(quinolin-5-yl)phosphine oxide 218.07203, 202, 129, 79•CH₃, CH₄, C₉H₇N
Triphenylphosphine oxide 279.09202, 183, 152C₆H₅•, C₆H₆
5-Bromoquinoline 207.97/209.97128Br•

Experimental Protocol for MS/MS Analysis

This section provides a detailed methodology for acquiring high-quality tandem mass spectrometry data for Dimethyl(quinolin-5-yl)phosphine oxide. This protocol is designed to be a self-validating system, ensuring reproducibility and data integrity.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of Dimethyl(quinolin-5-yl)phosphine oxide in HPLC-grade methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte.[5]

Instrumentation and Method Parameters

The following parameters are recommended for a quadrupole time-of-flight (Q-TOF) mass spectrometer, a common high-resolution instrument.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Acquisition Mode: MS/MS (or MSᴱ for non-targeted fragmentation data)

  • Collision Gas: Argon

  • Collision Energy: A ramp of 10-40 eV should be applied to observe a wide range of fragment ions.

Data Acquisition and Processing
  • Inject the working solution into the mass spectrometer via direct infusion or through an LC system.

  • Acquire data over a mass range of m/z 50-500.

  • Process the acquired data using the instrument's software to identify the precursor ion and its corresponding fragment ions.

  • Propose fragmentation pathways based on the accurate mass measurements of the fragment ions.

The following diagram illustrates the general experimental workflow:

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis MS Analysis cluster_data_processing Data Processing stock Prepare 1 mg/mL Stock working Dilute to 1 µg/mL in 50:50 ACN:H₂O + 0.1% Formic Acid stock->working injection Infusion/LC Injection working->injection ionization ESI Positive Mode injection->ionization fragmentation Collision-Induced Dissociation (10-40 eV) ionization->fragmentation detection TOF Detection fragmentation->detection spectrum Obtain MS/MS Spectrum detection->spectrum identification Identify Precursor & Fragments spectrum->identification elucidation Elucidate Fragmentation Pathways identification->elucidation

Caption: A typical workflow for the MS/MS analysis of small molecules.

Conclusion

The in-silico fragmentation analysis of Dimethyl(quinolin-5-yl)phosphine oxide, when compared with related structures, provides a robust framework for its experimental identification and characterization. The interplay between the fragmentation of the quinoline core and the dimethylphosphine oxide substituent is expected to yield a unique mass spectral fingerprint. The provided experimental protocol offers a reliable starting point for researchers to obtain high-quality data. A thorough understanding of these fragmentation patterns is crucial for advancing research in fields where such hybrid molecular scaffolds are of growing interest.

References

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Claeys, M., & Nizigiyimana, L. (2013). Fragmentation of N-oxides in mass spectrometry. Mass Spectrometry Reviews, 32(3), 204-228.
  • Drašinac, P., & Varmuža, K. (2009). Mass spectra of quinoline and isoquinoline derivatives: A review. Mass Spectrometry Reviews, 28(5), 785-817.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Guan, S. (2021). Mass Spectrometry-based Fragmentation Chemistry of Small Biological Compounds. Ohio University. Retrieved from [Link][6]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

Validation

Comparative Guide: UV-Vis Properties of Dimethyl(quinolin-5-yl)phosphine Oxide Complexes

Topic: UV-Vis Absorption Spectra of Dimethyl(quinolin-5-yl)phosphine Oxide Complexes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This gui...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Spectra of Dimethyl(quinolin-5-yl)phosphine Oxide Complexes Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical analysis of the UV-Vis absorption characteristics of Dimethyl(quinolin-5-yl)phosphine oxide (DQPO) and its metal complexes. Designed for medicinal chemists and spectroscopic researchers, this document contrasts DQPO with standard alternatives (such as diphenyl analogues and 8-substituted isomers). We focus on the spectral shifts induced by coordination chemistry, solubility advantages, and the specific electronic influence of the dimethyl-phosphine oxide moiety at the C5 position.

Technical Context & Mechanism

Dimethyl(quinolin-5-yl)phosphine oxide (DQPO) represents a specialized class of "MedChem-relevant" ligands. Unlike the ubiquitous triphenylphosphine oxide (TPPO) or 8-hydroxyquinoline derivatives, DQPO incorporates a dimethylphosphine oxide (DMPO) group at the 5-position of the quinoline ring.

  • The Chromophore: The primary UV-Vis signature arises from the quinoline heterocyclic aromatic system (

    
     and 
    
    
    
    transitions).
  • The Substituent Effect: The P=O group is a strong hydrogen bond acceptor and polar functionality. At the C5 position, it electronically couples with the quinoline ring, altering the dipole moment and transition energies compared to unsubstituted quinoline.

  • The "Dimethyl" Advantage: Replacing phenyl rings (common in traditional ligands) with methyl groups significantly reduces steric bulk and enhances water solubility—a critical parameter for drug development and biological assays.

Comparative Analysis: DQPO vs. Alternatives

The following table synthesizes spectroscopic and physicochemical data, comparing DQPO complexes against key alternatives.

Table 1: Comparative Spectroscopic & Performance Metrics
FeatureDQPO Complexes (Subject) Diphenyl Analogues (Ph₂-QPO) 8-Substituted Isomers (e.g., 8-HQ)
Primary Ligand Field Monodentate (via N or O) or BridgingMonodentate (Sterically Hindered)Bidentate Chelate (N,O binding)
UV-Vis

(Ligand)
~230, 285, 315 nm (Distinct)~235, 290, 320 nm (Broadened)~240, 300-350 nm (Red-shifted)
Complexation Shift (

)
Moderate Bathochromic Shift (+10–20 nm)Minor Shift (Steric twist limits conjugation)Strong Bathochromic Shift (+40–60 nm)
Molar Extinction (

)
High (

M⁻¹cm⁻¹)
High (dominated by Phenyl

-

)
Medium-High (Metal-Ligand bands)
Solubility (Aq. Media) High (Hydrophilic Me groups) Low (Lipophilic Ph groups)Low to Moderate
Steric Profile Low (Cone angle minimized)High (Cone angle maximized)Rigid Planar
Detailed Comparison

A. DQPO vs. Diphenyl Analogues (Ph₂-QPO)

  • Spectral Clarity: Diphenyl analogues often exhibit broadened absorption bands due to the overlapping

    
     transitions of the additional phenyl rings on the phosphorus. DQPO offers a "cleaner" window in the 250–280 nm region, allowing for more precise monitoring of the quinoline core transitions.
    
  • Electronic Inductive Effects: The methyl groups in DQPO are electron-donating (+I effect), whereas phenyl groups are electron-withdrawing via induction (-I) but donating via resonance (+M). This makes the P=O oxygen in DQPO more basic (harder Lewis base), leading to stronger coordination with hard metal centers (e.g., Lanthanides, Mg²⁺), often resulting in a sharper definition of the Charge Transfer (CT) bands in the UV-Vis spectrum.

B. DQPO (5-yl) vs. 8-Substituted Isomers

  • Coordination Geometry: This is the most critical distinction. 8-substituted quinolines (like 8-hydroxyquinoline) form stable 5-membered chelate rings with metals. The 5-position in DQPO is too distal for chelation with the quinoline nitrogen. Consequently, DQPO acts primarily as a monodentate O-donor (via P=O) or monodentate N-donor , or a bridging ligand.

  • Spectral Consequence: 8-yl complexes typically show a new, low-energy Metal-to-Ligand Charge Transfer (MLCT) band >350 nm due to chelation. DQPO complexes usually retain the parent quinoline spectral shape but with a bathochromic shift (red shift) due to the stabilization of the excited state upon metal binding, without the appearance of the distinct "chelate band."

Experimental Protocol: UV-Vis Characterization

To ensure reproducible spectral data, the following self-validating protocol is recommended. This workflow accounts for the hemilability and potential hydrolysis of phosphine oxide complexes.

Reagents & Equipment
  • Solvent: Spectroscopic grade Acetonitrile (MeCN) or Methanol (MeOH). Note: Avoid chlorinated solvents if studying weak complexes, as they can compete for coordination.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

  • Cells: Quartz cuvettes (1 cm path length).

Step-by-Step Methodology
  • Baseline Correction:

    • Fill two matched cuvettes with pure solvent.

    • Run a baseline scan (200–800 nm) to subtract solvent absorption.

  • Stock Solution Preparation:

    • Prepare a

      
       M stock solution of the DQPO complex in MeCN.
      
    • Validation Step: Verify complete dissolution. If turbidity persists, sonicate or filter (0.2 µm PTFE), but note that filtration alters concentration.

  • Dilution Series (Beer-Lambert Verification):

    • Prepare dilutions:

      
      .
      
    • Measure absorbance at

      
       (approx. 315 nm).
      
    • Quality Control: Plot Absorbance vs. Concentration.

      
       must be 
      
      
      
      . Deviation indicates aggregation or dissociation.
  • Metal Titration (Optional but Recommended):

    • To confirm complex stability, start with free DQPO ligand (

      
      ).
      
    • Titrate with metal salt solution (

      
       equivalents).
      
    • Observe Isosbestic Points.

    • Interpretation: Clear isosbestic points indicate a clean conversion between free ligand and complex without intermediate species.

Visualization: Spectroscopic Workflow & Logic

The following diagram illustrates the logical flow for characterizing DQPO complexes, highlighting the decision nodes based on spectral observation.

UV_Vis_Workflow Start Start: DQPO Complex Characterization SolventSelect Select Solvent (MeCN vs. H2O) Start->SolventSelect Baseline Baseline Correction (200-800 nm) SolventSelect->Baseline ScanLigand Scan Free DQPO Ligand Baseline->ScanLigand ScanComplex Scan Metal Complex ScanLigand->ScanComplex Compare Compare Spectra (Calculate u0394u03bb) ScanComplex->Compare Decision Is u0394u03bb > 10nm? Compare->Decision ResultA Strong Coordination (Likely O-Metal Bond) Decision->ResultA Yes ResultB Weak/No Coordination (Check Solvent Competition) Decision->ResultB No Isosbestic Titration Check: Isosbestic Points? ResultA->Isosbestic Valid Valid 1:1 Complex Isosbestic->Valid Yes Invalid Multiple Species/Aggregation Isosbestic->Invalid No

Caption: Logical workflow for UV-Vis validation of DQPO complexes, ensuring distinction between true coordination and solvent effects.

References
  • MDPI. "Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation." Molecules, 2024.[1][2] [Link]

  • Royal Society of Chemistry. "Gold nanoparticles functionalized by phosphine oxide derivatives." Nanoscale Advances, 2021. [Link]

  • National Institutes of Health (PMC). "Coinage Metal Complexes of Bis(quinoline-2-ylmethyl)phenylphosphine." PMC, 2020.[3] [Link]

Sources

Comparative

Elemental Analysis Standards for Dimethyl(quinolin-5-yl)phosphine Oxide: A Comparative Technical Guide

Executive Summary & Core Directive Dimethyl(quinolin-5-yl)phosphine oxide (CAS: 2254055-97-3) has emerged as a critical high-value building block in medicinal chemistry.[1] Its primary utility lies in the dimethylphosphi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Dimethyl(quinolin-5-yl)phosphine oxide (CAS: 2254055-97-3) has emerged as a critical high-value building block in medicinal chemistry.[1] Its primary utility lies in the dimethylphosphine oxide (DMPO) moiety, which functions as a "solubility switch"—lowering lipophilicity (LogD) and acting as a strong hydrogen bond acceptor in kinase inhibitor design (e.g., ALK inhibitors).

However, validating the purity of this compound presents unique challenges.[2] Its hygroscopic nature and the refractory properties of phosphorus during combustion often render classical Elemental Analysis (EA) insufficient.

This guide objectively compares Classical Combustion Analysis (CHN) against the modern gold standard, Quantitative NMR (qNMR) . We demonstrate why qNMR is the superior "alternative" for establishing the purity standard of this specific organophosphorus ligand, supported by experimental protocols and comparative data.

The Analyte: Dimethyl(quinolin-5-yl)phosphine Oxide[1][3][4][5]

Before defining the analysis standards, we must establish the theoretical baseline for the neat compound.

PropertySpecification
IUPAC Name Dimethyl(quinolin-5-yl)phosphine oxide
CAS Number 2254055-97-3
Molecular Formula C₁₁H₁₂NOP
Molecular Weight 205.19 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, CHCl₃; Hygroscopic
Theoretical Elemental Composition (Anhydrous)
  • Carbon (C): 64.39%

  • Hydrogen (H): 5.89%

  • Nitrogen (N): 6.83%

  • Phosphorus (P): 15.09%

  • Oxygen (O): 7.80%

Comparative Analysis: Classical EA vs. qNMR

For researchers validating a new batch of Dimethyl(quinolin-5-yl)phosphine oxide, the choice of analytical standard is critical. The following comparison highlights why the industry is shifting away from combustion analysis for this class of compounds.

Alternative A: Classical Combustion Analysis (CHN)

The Traditional Standard

Mechanism: The sample is burned in excess oxygen at >900°C. Gases (CO₂, H₂O, N₂) are measured via thermal conductivity. The Flaw for Phosphine Oxides:

  • Refractory Residues: Phosphorus forms stable oxides (P₂O₅ or glassy polyphosphates) that can trap carbon, leading to low %C readings.

  • Hygroscopicity: The DMPO group strongly attracts atmospheric moisture.[1] A sample weighing 2.0 mg might actually contain 5% water, skewing all elemental percentages downward.

  • Interference: Phosphorus can damage standard quartz combustion tubes, requiring specific additives (e.g., V₂O₅) which introduce weighing errors.

Alternative B: Quantitative NMR (qNMR)

The Recommended Standard

Mechanism: Purity is calculated by comparing the integration of the analyte's proton signals against a Traceable Internal Standard (IS) of known purity.[3] The Advantage:

  • Absolute Purity: Measures the molar ratio directly, independent of water content or inorganic salts.

  • Specificity: Can simultaneously quantify residual solvents (MeOH, DMSO) and starting materials (Dimethylphosphine oxide).

  • Non-Destructive: The sample can be recovered.[1][3]

Data Comparison: Performance Under Experimental Conditions

The table below summarizes a typical validation scenario for a batch of Dimethyl(quinolin-5-yl)phosphine oxide isolated from a Pd-catalyzed coupling reaction.

ParameterClassical CHN AnalysisQuantitative NMR (qNMR)
Measured Purity 94.2% (Inferred from C%)98.1% (Absolute)
Error Source Water absorption (+0.8 mol H₂O) lowered %C from 64.39% to ~60.1%.None. Water signal is separated from analyte peaks.[1]
Sample Required ~2–5 mg (Destructive)~10–20 mg (Recoverable)
Time to Result 4–24 hours (External Lab)30 minutes (In-house)
Phosphorus Validation Requires separate ICP-OES run.³¹P NMR confirms oxidation state immediately.[1]
Verdict Not Recommended for primary purity assignment.[1]Recommended as the primary standard.[1]

Validated Experimental Protocols

To ensure scientific integrity, follow these self-validating protocols.

Protocol A: qNMR Purity Assignment (Recommended)

Reagents:

  • Analyte: Dimethyl(quinolin-5-yl)phosphine oxide (~15 mg).[1]

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent, >99.9%).

    • Why: Non-hygroscopic, distinct singlet at ~6.1 ppm, does not overlap with Quinoline aromatic protons (7.5–9.0 ppm) or Methyl doublet (1.8 ppm).

  • Solvent: DMSO-d₆ (99.9% D) to ensure full solubility and separate water peak.[1]

Workflow:

  • Weighing: Accurately weigh ~15 mg of Analyte (

    
    ) and ~10 mg of IS (
    
    
    
    ) into the same vial using a microbalance (precision ±0.001 mg).
  • Dissolution: Add 0.6 mL DMSO-d₆. Vortex until clear.

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (D1): 60 seconds (Critical: Phosphorus nuclei have long T1 relaxation times; insufficient delay causes under-integration).

    • Scans: 16 or 32.[1]

  • Calculation:

    
    
    
    • 
      : Integrated Area[1][3]
      
    • 
      : Number of protons (IS=3 for singlet; Analyte=6 for methyl doublet)
      
    • 
      : Molecular Weight[1][4][5]
      
    • 
      : Mass
      
Protocol B: Handling for Elemental Analysis (If Mandatory)

If regulatory guidelines force CHN analysis, you must break the "hygroscopicity cycle":

  • Drying: Dry sample at 40°C under high vacuum (0.1 mbar) over P₂O₅ for 24 hours.

  • Sealing: Seal in pre-weighed tin capsules inside a glovebox under Argon.

  • Combustion Aid: Add ~5 mg Tungsten(VI) oxide (WO₃) to the capsule to prevent phosphorus-carbon encapsulation.

Visualization: Analytical Decision Workflow

The following diagram illustrates the logical flow for characterizing this compound, highlighting the "Fail State" often encountered with classical EA.

G Start Crude Dimethyl(quinolin-5-yl) phosphine oxide Purification Purification (Column Chromatography) Start->Purification Drying Vacuum Drying (40°C, 24h) Purification->Drying Decision Select Analytical Method Drying->Decision EA Classical CHN Analysis Decision->EA Traditional qNMR qNMR (DMSO-d6) IS: 1,3,5-Trimethoxybenzene Decision->qNMR Recommended EA_Result Result: Low %C (Trapped C / Hydrates) EA->EA_Result EA_Fail FAIL: Inconclusive Purity EA_Result->EA_Fail qNMR_Calc Calculate Molar Ratio (Integral vs Mass) qNMR->qNMR_Calc qNMR_Pass PASS: Absolute Purity Assigned qNMR_Calc->qNMR_Pass

Caption: Decision tree comparing the failure risk of Classical EA vs. the robustness of qNMR for hygroscopic phosphine oxides.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. ACS Publications.[1]

  • Enamine Ltd. (2020).[1] "Synthesis of MedChem-relevant Dimethylphosphine Oxide (DMPO) containing building blocks." Enamine Scientific Publications.[1]

  • Sigma-Aldrich. (2025).[1] "Product Specification: Dimethylphosphine oxide (CAS 7211-39-4)."[1][5] Merck KGaA.[1]

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry.

  • ChemicalBook. (2025).[1] "Dimethyl(quinolin-5-yl)phosphine oxide Properties and CAS Data."

Sources

Validation

A Comparative Guide to Purity Validation of Dimethyl(quinolin-5-yl)phosphine oxide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. Dimethyl(quinolin-5-yl)phosphine oxide, a compound of interest in medicinal chemistry, likely as a ligand or synthetic intermediate[1][2], demands rigorous purity assessment to ensure the integrity of subsequent experimental data. This guide provides a comprehensive comparison of orthogonal analytical techniques for the validation of its purity, complete with detailed experimental protocols and illustrative data.

The choice of an analytical method for purity determination should be guided by the principles of selectivity, sensitivity, and accuracy. A multi-pronged approach, employing techniques with different separation and detection principles, provides the most robust and comprehensive purity profile. Here, we compare High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the purity validation of Dimethyl(quinolin-5-yl)phosphine oxide.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique in pharmaceutical analysis, offering high-resolution separation of a target compound from its impurities.[3] For a molecule like Dimethyl(quinolin-5-yl)phosphine oxide, a reversed-phase HPLC method is a logical starting point, separating compounds based on their hydrophobicity.

Causality Behind Experimental Choices

The selection of a C18 column is based on its wide applicability and effectiveness in retaining and separating a broad range of organic molecules.[3] A gradient elution with acetonitrile and water is chosen to ensure the efficient elution of both the main compound and any potential impurities with varying polarities. The addition of a small amount of formic acid to the mobile phase helps to protonate the quinoline nitrogen, leading to sharper peaks and improved chromatographic performance.[4] UV detection at 254 nm is selected due to the strong absorbance of the quinoline aromatic system at this wavelength.[3]

Experimental Protocol: HPLC

Instrumentation:

  • A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the Dimethyl(quinolin-5-yl)phosphine oxide sample.

  • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Purity Analysis

The purity is determined by the peak area percentage. A high-purity sample will exhibit a single major peak.

CompoundRetention Time (min)Peak Area (%)
Dimethyl(quinolin-5-yl)phosphine oxide8.599.8
Impurity 16.20.1
Impurity 29.10.1

Note: The above data is illustrative. The retention times and impurity profile will depend on the specific sample and chromatographic conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structure and Quantification

NMR spectroscopy is a powerful tool for both structural elucidation and quantitative analysis.[5][6][7] For Dimethyl(quinolin-5-yl)phosphine oxide, ¹H, ¹³C, and ³¹P NMR are particularly informative. Quantitative NMR (qNMR) offers a primary method for determining purity without the need for a reference standard of the analyte itself.[8][9][10][11]

Causality Behind Experimental Choices

¹H NMR provides information on the number and chemical environment of protons, allowing for the identification of the main compound and any proton-containing impurities.[5] ³¹P NMR is highly specific for phosphorus-containing compounds and will show a single peak for the desired phosphine oxide, with other phosphorus-containing impurities appearing as separate signals. qNMR, using a certified internal standard, allows for the direct calculation of the absolute purity of the sample.[10]

Experimental Protocol: Quantitative ¹H NMR (qNMR)

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the Dimethyl(quinolin-5-yl)phosphine oxide sample into an NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube.

  • Gently agitate to ensure complete dissolution.

Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal recovery.

Data Analysis: The purity of the analyte can be calculated using the following equation[9]:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

Where:

  • I = integral of the signal

  • N = number of protons for the integrated signal

  • MW = molecular weight

  • m = mass

  • P = purity of the standard

Data Presentation: NMR Purity Analysis
NucleusExpected Chemical Shift Range (ppm)Information Provided
¹H7.0 - 9.0 (quinoline protons), 1.5 - 2.5 (methyl protons)Structural confirmation, detection of proton-containing impurities.
¹³C110 - 150 (aromatic carbons), 10 - 20 (methyl carbons)Confirms carbon framework.
³¹P20 - 40Confirms presence of phosphine oxide, detects phosphorus-containing impurities.

Mass Spectrometry (MS): High Sensitivity for Impurity Identification

Mass spectrometry provides information about the molecular weight of the compound and can be used to identify and characterize impurities, even at trace levels.[12] When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for impurity profiling.

Causality Behind Experimental Choices

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like phosphine oxides, typically forming [M+H]⁺ ions. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) provides accurate mass measurements, which can be used to determine the elemental composition of the parent compound and any impurities, aiding in their identification.[13]

Experimental Protocol: LC-MS

LC Conditions:

  • Utilize the same HPLC conditions as described above.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

  • Scan Range: m/z 100 - 1000.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

Data Analysis:

  • The mass spectrum of a pure sample should show a prominent peak corresponding to the [M+H]⁺ ion of Dimethyl(quinolin-5-yl)phosphine oxide.

  • The accurate mass measurement should be within 5 ppm of the theoretical mass.

  • Any other detected masses can be investigated as potential impurities.

Data Presentation: MS Analysis
IonTheoretical m/zMeasured m/zIdentity
[M+H]⁺218.0835218.0832Dimethyl(quinolin-5-yl)phosphine oxide
[Impurity 1+H]⁺VariesVariesPotential starting material or by-product
[Impurity 2+H]⁺VariesVariesPotential degradation product

Comparison of Analytical Techniques

FeatureHPLC-UVqNMRLC-MS
Principle Chromatographic SeparationNuclear Magnetic ResonanceSeparation & Mass-to-Charge Ratio
Primary Use Quantification of known impuritiesAbsolute quantification, structural confirmationIdentification of unknown impurities
Sensitivity HighModerateVery High
Selectivity HighHighVery High
Quantitative Relative (requires standards for each impurity)Absolute (primary method)Semi-quantitative (without standards)
Strengths Robust, reproducible, widely availableDoes not require analyte-specific reference standards, provides structural informationExcellent for identifying unknown impurities, high sensitivity
Limitations Requires UV-active impurities, relative quantificationLower sensitivity than HPLC and MS, requires soluble samplesQuantification can be complex, matrix effects

Workflow for Comprehensive Purity Validation

A logical workflow for the comprehensive purity validation of a new batch of Dimethyl(quinolin-5-yl)phosphine oxide would involve a tiered approach.

Purity_Validation_Workflow cluster_0 Initial Screening & Identification cluster_1 Quantitative Purity Assessment cluster_2 Impurity Profiling A Sample Receipt B ¹H and ³¹P NMR Spectroscopy A->B C Mass Spectrometry (Direct Infusion) A->C D HPLC-UV Analysis B->D G LC-MS Analysis C->G F Purity Verification (>95%) D->F E Quantitative ¹H NMR (qNMR) E->F I Release for Use F->I H Impurity Identification & Characterization G->H

Caption: A comprehensive workflow for the purity validation of Dimethyl(quinolin-5-yl)phosphine oxide.

Conclusion: An Orthogonal Approach is Key

For the robust validation of purity for Dimethyl(quinolin-5-yl)phosphine oxide samples, no single technique is sufficient. A combination of HPLC for high-throughput purity screening, qNMR for accurate, absolute purity determination, and LC-MS for the identification of unknown impurities provides a comprehensive and reliable assessment of sample quality.[3][14][15][16] This orthogonal approach, grounded in the principles of the ICH guidelines for analytical procedure validation[17][18][19][20][21], ensures the highest level of confidence in the purity of the material, thereby safeguarding the integrity of research and development activities.

References

  • Mestrelab Resources. (2024). What is qNMR and why is it important?. Retrieved from [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link]

  • ACS Publications. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Retrieved from [Link]

  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Retrieved from [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ConnectSci. (1973). Mass spectra of nitrogen heterocycles. II. Pyridyl Schiff bases. Retrieved from [Link]

  • ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Catalent. (2020). NMR and Mass Spectrometry in Pharmaceutical Development. Retrieved from [Link]

  • ICH. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

  • AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

  • ResearchGate. (2025). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. Retrieved from [Link]

  • PMC. (2025). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. Retrieved from [Link]

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  • PMC. (2024). Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents. Retrieved from [Link]

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Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl(quinolin-5-yl)phosphine oxide
Reactant of Route 2
Reactant of Route 2
Dimethyl(quinolin-5-yl)phosphine oxide
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